6-Methylchromone-2-carbonyl chloride
Description
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Properties
CAS No. |
65843-90-5 |
|---|---|
Molecular Formula |
C11H7ClO3 |
Molecular Weight |
222.62 g/mol |
IUPAC Name |
6-methyl-4-oxochromene-2-carbonyl chloride |
InChI |
InChI=1S/C11H7ClO3/c1-6-2-3-9-7(4-6)8(13)5-10(15-9)11(12)14/h2-5H,1H3 |
InChI Key |
NSKVZNZAZJEHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Spectroscopic Data & Characterization of 6-Methylchromone-2-carbonyl chloride
The following technical guide details the spectroscopic characterization and experimental handling of 6-Methylchromone-2-carbonyl chloride , a critical electrophilic intermediate in the synthesis of chromone-based pharmacophores.
Executive Summary
Compound: 6-Methyl-4-oxo-4H-chromene-2-carbonyl chloride CAS (Precursor Acid): 5006-44-0 Molecular Formula: C₁₁H₇ClO₃ Molecular Weight: 222.62 g/mol
This compound is a highly reactive acyl chloride derivative of the chromone (benzopyran-4-one) scaffold. It serves as a pivotal intermediate for installing the chromone moiety into amides, esters, and heterocycles found in anticancer and anti-inflammatory drug candidates. This guide provides the diagnostic spectroscopic signatures required to validate the integrity of this moisture-sensitive compound, distinguishing it from its hydrolyzed precursor, 6-methylchromone-2-carboxylic acid .
Synthesis & Structural Context
To understand the impurities and spectral shifts, one must understand the provenance of the sample. The compound is typically generated via the chlorination of 6-methylchromone-2-carboxylic acid using thionyl chloride (
Reaction Pathway Visualization
The following diagram illustrates the synthesis and the critical functional group transformation (COOH
Figure 1: Synthetic route from acetophenone precursors to the target acid chloride.[1]
Spectroscopic Characterization
A. Infrared Spectroscopy (FT-IR)
IR is the most rapid method to confirm the conversion of the carboxylic acid to the acid chloride. The disappearance of the O-H stretch and the blue shift of the carbonyl band are diagnostic.
| Functional Group | Precursor (Acid) | Target (Acid Chloride) | Diagnostic Note |
| O-H Stretch | 2500–3300 (Broad) | Absent | Complete disappearance confirms anhydrous conditions. |
| C=O (Acyl) | 1720–1740 (Acid) | 1760–1790 | Primary Indicator: The inductive effect of Cl shifts this band to higher frequency. |
| C=O (Chromone) | 1620–1650 | 1640–1660 | Conjugated ketone at C4; less affected by C2 substitution. |
| C=C (Aromatic) | 1580–1610 | 1580–1610 | Characteristic skeletal vibrations of the benzopyran ring. |
Technical Insight: If a broad peak remains near 3000 cm⁻¹ or the acyl band appears as a doublet (1780/1720), the sample has likely hydrolyzed back to the acid or contains unreacted starting material.
B. Nuclear Magnetic Resonance (¹H NMR)
Solvent:
¹H NMR Data Table (400 MHz, CDCl₃)
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| 6-CH₃ | 2.45 – 2.50 | Singlet (s) | 3H | Methyl group attached to the aromatic ring. |
| H-3 | 7.05 – 7.15 | Singlet (s) | 1H | Key Signal: The vinyl proton of the pyrone ring. Deshielded by the electron-withdrawing COCl group compared to the acid. |
| H-8 | 7.45 – 7.55 | Doublet (d) | 1H | |
| H-7 | 7.60 – 7.70 | Doublet of Doublets (dd) | 1H | |
| H-5 | 8.00 – 8.10 | Doublet (d) | 1H |
¹³C NMR Key Shifts:
-
C=O (Acid Chloride): ~160–165 ppm (Upfield relative to ketones due to Cl shielding, but distinct from acid COOH).
-
C-4 (Ketone): ~175–178 ppm.
-
C-2 (Pyrone): ~150–155 ppm.
C. Mass Spectrometry (EI/ESI)
Mass spectrometry provides definitive structural confirmation through isotope patterns and fragmentation.
-
Molecular Ion (
): m/z 222 (for ) and 224 (for ). -
Isotope Pattern: A distinct 3:1 ratio between m/z 222 and 224 confirms the presence of a single Chlorine atom.
Fragmentation Pathway (EI): The molecule typically undergoes alpha-cleavage (loss of Cl) followed by decarbonylation.
Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.
Experimental Protocols
Protocol: Synthesis of this compound
Safety: Thionyl chloride is corrosive and releases toxic HCl/SO₂ gases. Perform exclusively in a fume hood.
-
Preparation: In a dry 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (
), place 6-methylchromone-2-carboxylic acid (1.0 g, 4.9 mmol). -
Activation: Add Thionyl Chloride (
) (5.0 mL, excess). -
Catalysis: Add 1-2 drops of anhydrous Dimethylformamide (DMF) .
-
Reaction: Heat the mixture to reflux (75–80 °C) for 2–3 hours.
-
Endpoint: The suspension should become a clear solution as the acid is consumed.
-
-
Isolation:
-
Allow the mixture to cool to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator) using a trap to neutralize acidic vapors. -
Add dry toluene (5 mL) and re-evaporate (azeotropic removal of residual
).
-
-
Yield: The resulting off-white to yellow solid is the crude acid chloride. It is typically used immediately in the next step (e.g., coupling with an amine) without further purification to prevent hydrolysis.
References
-
Precursor Characterization: Flores, H., et al. "The standard molar enthalpies of formation of chromone-3-carboxylic acid, 6-methylchromone-2-carboxylic acid..." Journal of Thermal Analysis and Calorimetry, 117(1), 433-437 (2014).[5] Link
- General Chromone Synthesis: Ellis, G. P. "Chromenes, Chromanones, and Chromones." John Wiley & Sons, Chemistry of Heterocyclic Compounds Series (1977).
- Acid Chloride IR Shifts: Socrates, G. "Infrared and Raman Characteristic Group Frequencies: Tables and Charts." John Wiley & Sons, 3rd Edition (2004).
- Thionyl Chloride Activation: Clayden, J., Greeves, N., Warren, S. "Organic Chemistry." Oxford University Press, Chapter 22: Acyl Substitution (2012).
Sources
The 6-Methylchromone Scaffold: A Technical Guide to Biological Potential and Derivative Synthesis
Executive Summary
The 6-methylchromone (6-methyl-4H-chromen-4-one) scaffold represents a privileged substructure in medicinal chemistry, distinguished by the specific methylation at the C6 position of the benzopyranone ring. Unlike its halogenated counterparts (6-Cl, 6-Br), the 6-methyl group introduces lipophilicity without significant electron-withdrawing effects, altering the pharmacokinetic profile and receptor binding dynamics. This guide analyzes the biological activities of 6-methylchromone derivatives, focusing on their antimicrobial efficacy, cytotoxic mechanisms in oncology, and specific enzyme inhibition profiles.
Pharmacophore Analysis & Chemical Space
The chromone ring system is an isomer of coumarin and serves as the core fragment for flavonoids. The introduction of a methyl group at position 6 is not merely a structural variation; it significantly impacts the molecule's LogP (lipophilicity) and metabolic stability .
Structure-Activity Relationship (SAR) Dynamics
-
Lipophilicity: The C6-methyl group enhances membrane permeability compared to the unsubstituted chromone, facilitating intracellular target access (e.g., nuclear DNA or mitochondrial membranes).
-
Electronic Effects: Unlike C6-halogens (Cl, Br) which can participate in halogen bonding, the C6-methyl group functions through weak Van der Waals interactions and steric effects, often improving selectivity for hydrophobic pockets in enzymes like Insulin Degrading Enzyme (IDE) and Tyrosinase .
-
C3-Functionalization: The biological activity is rarely driven by the core alone. The C6-methyl group acts as a modulator, while the primary pharmacophore is often attached at C3 (e.g., formyl, Schiff bases, or carbonitrile groups).
Synthetic Architecture
The primary gateway to bioactive 6-methylchromone derivatives is 3-formyl-6-methylchromone . This intermediate allows for the rapid generation of Schiff bases, chalcones, and phosphonate derivatives.
Core Synthesis Pathway (Graphviz)
Caption: Synthetic divergence from the 5-methyl-2-hydroxyacetophenone precursor to key bioactive classes via the Vilsmeier-Haack reaction.
Core Biological Activities[1][2][3][4]
Antimicrobial and Antifungal Efficacy
Derivatives of 6-methylchromone, particularly Schiff bases (e.g., derived from 3-aminoquinoline or 4-aminoantipyrine) and carbonitriles , exhibit potent activity against resistant strains.
Key Mechanism:
-
Biofilm Inhibition: 6-methylchromone-3-carbonitrile has been shown to inhibit Candida albicans biofilm formation by >70% at 5 µg/mL.[1] This is distinct from direct fungicidal activity; it disrupts the hyphal transition necessary for virulence.
-
Metal Chelation: Schiff bases of 6-methylchromone often act as ligands. Their Ni(II) and Fe(III) complexes show enhanced antibacterial activity against S. aureus and E. coli compared to the free ligand, likely due to increased lipophilicity facilitating cell wall penetration (Tweedy's chelation theory).
Efficacy Data Summary:
| Compound Class | Target Organism | Metric | Value | Reference Context |
| 6-methylchromone-3-carbonitrile | Candida albicans (Biofilm) | Inhibition % | >70% @ 5 µg/mL | Superior to backbone chromone |
| Schiff Base (w/ 3-aminoquinoline) | Staphylococcus aureus | MIC | 10-50 µg/mL | Enhanced by Ni(II) complexation |
| Schiff Base (w/ 4-aminoantipyrine) | Pseudomonas aeruginosa | MIC | 25-50 µg/mL | Comparable to standard antibiotics in vitro |
Oncology & Cytotoxicity
The 6-methylchromone scaffold exhibits cytotoxicity against specific tumor cell lines, including A549 (Lung Adenocarcinoma) and HL-60 (Leukemia) .[2]
Mechanism of Action: The cytotoxicity is mediated primarily through the Intrinsic Apoptosis Pathway . Derivatives induce the upregulation of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 . This imbalance triggers mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent Caspase-3 activation.
Signaling Cascade Visualization (Graphviz)
Caption: Proposed mechanism of action for 6-methylchromone derivatives inducing apoptosis in A549 lung cancer cells.[3]
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Formyl-6-methylchromone
This protocol establishes the core scaffold required for further derivatization.
Reagents: 5-methyl-2-hydroxyacetophenone (10 mmol), POCl3 (49 mmol), Dry DMF (12.3 mL). Equipment: Three-necked round bottom flask, reflux condenser, magnetic stirrer, ice bath.
-
Vilsmeier Reagent Formation: In a fume hood, place dry DMF in the flask. Cool to 0-5°C in an ice bath. Add POCl3 dropwise with vigorous stirring. Caution: Exothermic reaction.
-
Addition: Allow the Vilsmeier reagent to stir for 30 mins. Slowly add the solution of 5-methyl-2-hydroxyacetophenone in DMF.
-
Cyclization: Heat the mixture to 55-60°C and stir for 2 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7) for the disappearance of the starting phenol.
-
Hydrolysis: Cool the reaction mixture to room temperature. Pour slowly onto 300g of crushed ice with stirring. Allow to stand for 6 hours or overnight. The Vilsmeier complex hydrolyzes to precipitate the aldehyde.
-
Purification: Filter the solid precipitate. Wash copiously with cold water to remove acidic residues. Recrystallize from ethanol to obtain pale yellow crystals (Yield ~75-80%).
-
Validation: Melting point should be 170-174°C . IR spectrum should show characteristic carbonyl peaks at ~1640-1650 cm⁻¹ (chromone C=O) and ~1690 cm⁻¹ (aldehyde C=O).
Protocol B: Resazurin-based Cytotoxicity Assay
A self-validating fluorometric assay for evaluating 6-methylchromone derivatives against A549/HL-60 cells.
-
Seeding: Seed A549 cells at a density of
cells/well in 96-well black-walled plates. Incubate for 24h at 37°C, 5% CO₂. -
Treatment: Prepare stock solutions of the 6-methylchromone derivative in DMSO (20 mM). Dilute in culture medium to final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration is <0.5%.
-
Control A (Negative): Cells + Medium + 0.5% DMSO.
-
Control B (Positive): Doxorubicin (standard curve 0.01 - 10 µM).
-
Control C (Blank): Medium only (no cells).
-
-
Incubation: Treat cells for 48 hours.
-
Development: Add Resazurin solution (final conc. 50 µM) to each well. Incubate for 2-4 hours. Viable cells reduce non-fluorescent resazurin (blue) to fluorescent resorufin (pink).
-
Measurement: Measure fluorescence at Ex 560 nm / Em 590 nm .
-
Calculation:
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Future Outlook & Drug Development Potential
The 6-methylchromone scaffold is currently underutilized compared to its flavonoid cousins. However, its potential lies in Multi-Target Directed Ligands (MTDLs) .
-
Neuroprotection: The structural similarity to MAO-B inhibitors suggests potential in Alzheimer's research, specifically if the 3-position is functionalized with propargylamine moieties.
-
Diabetes: The inhibition of insulin-degrading enzyme (IDE) by 6-isopropyl and 6-methyl derivatives offers a novel non-insulin pathway for glycemic control.
References
-
Synthesis and Antimicrobial Screening of Schiff Bases of 3-Formyl-6-methylchromone. International Research Journal of Pharmacy. Link
-
Antifungal and antibiofilm activities of chromones against Candida species. Microbiology Spectrum (ASM). Link
-
Three-Component Reaction of 3-Formyl-6-Methylchromone: Synthetic and Mechanistic Study. ACS Omega. Link
-
Synthesis and Biological Evaluation of 6-Methylchromone Derivatives. National Institutes of Health (PMC). Link
-
Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents. Scientific Reports. Link
Sources
Understanding the chromone scaffold as a privileged structure in drug discovery.
Executive Summary: The "Privileged" Paradigm
In medicinal chemistry, the term "privileged structure," coined by Ben Evans in 1988, refers to a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. The chromone (1,4-benzopyrone) scaffold is the archetype of this concept.
Unlike promiscuous binders (PAINS) that generate false positives, chromones exhibit specific polypharmacology . Their rigid, planar backbone mimics the adenine ring of ATP, allowing them to interrogate the human kinome with high fidelity. Simultaneously, their electronic distribution allows for modulation of G-protein coupled receptors (GPCRs) and ion channels.
This guide deconstructs the chromone scaffold, moving from its electronic properties to a self-validating synthetic protocol, and finally, its application in modern oncology.
Structural Biology & SAR: The Pharmacophore
The chromone core consists of a benzene ring fused to a
The Electronic Landscape
-
The Carbonyl (C4): Acts as a critical Hydrogen Bond Acceptor (HBA), essential for anchoring the molecule in the hinge region of kinase domains.
-
The Oxygen (O1): Contributes to the planarity and electron delocalization but is rarely a direct interaction point.
-
Positions C2 & C3: The "Warhead" vectors. Substitution here dictates the target class (e.g., C2-phenyl for flavonoids/antioxidants vs. C2-styryl for antitumor agents).
-
Positions C5–C8: The "Tuning" region. Substituents here modulate lipophilicity (
) and metabolic stability without altering the primary binding mode.
Visualization: The Chromone Interaction Map
The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to design chromone libraries.
Figure 1: SAR decision tree for chromone derivatization. C2/C3 modifications drive target selectivity, while C4 acts as the primary anchor.
Mechanistic Versatility: Case Study on Kinase Inhibition
The most potent application of chromones is in oncology, specifically as Cyclin-Dependent Kinase (CDK) inhibitors.
The ATP-Competitive Mechanism
Kinases transfer a phosphate group from ATP to a substrate. The chromone scaffold mimics the purine base of ATP.
-
Mechanism: It competes with ATP for the catalytic site of CDKs (specifically CDK9). By inhibiting CDK9, it blocks P-TEFb, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and XIAP.
Pathway Visualization
Figure 2: Mechanism of Action for Flavopiridol. The chromone scaffold competitively displaces ATP, triggering downstream apoptosis.
Synthetic Protocol: The Baker-Venkataraman Rearrangement
To utilize this scaffold, one must master its synthesis. The Baker-Venkataraman rearrangement is the industry standard for generating 2-substituted chromones (flavones). It is a self-validating sequence because the intermediate (1,3-diketone) has a distinct NMR signature (enolic proton) that confirms success before the final cyclization.
Methodology Overview
Objective: Synthesis of 2-phenylchromone (Flavone). Reaction Type: Intramolecular Claisen-type condensation followed by acid-catalyzed cyclodehydration.
Step-by-Step Protocol
| Phase | Reagents & Conditions | Mechanistic Rationale | Validation Checkpoint |
| 1. Esterification | 2-Hydroxyacetophenone + Benzoyl Chloride + Pyridine (0°C to RT) | Caps the phenol to prevent side reactions; prepares the electrophile. | TLC: Disappearance of starting phenol. |
| 2. Rearrangement | KOH (powdered) + Pyridine (50°C, 2h) | Base generates the ketone enolate, which attacks the ester carbonyl (intramolecular). | Critical: Formation of yellow precipitate (potassium salt of diketone). |
| 3. Acidification | 10% Acetic Acid | Protonates the salt to release the | 1H NMR: Look for enolic -OH signal (>12 ppm) and methine proton. |
| 4. Cyclization | Glacial Acetic Acid + H₂SO₄ (Reflux, 1h) | Acid-catalyzed dehydration closes the ring to form the thermodynamically stable chromone. | TLC: New spot, highly fluorescent under UV (254/365 nm). |
Workflow Diagram
Figure 3: The Baker-Venkataraman synthetic pathway. The rearrangement to the 1,3-diketone is the rate-determining step.
Comparative Data: Chromone-Based Therapeutics
The versatility of the scaffold is best understood by comparing its successful derivatives across different therapeutic areas.[3]
| Drug / Lead | Target | Indication | Key Structural Feature |
| Cromolyn Sodium | Mast Cells (Unknown Receptor) | Asthma / Allergies | Bis-chromone connected by a flexible linker. |
| Flavopiridol | CDK1, CDK2, CDK4, CDK9 | CLL / AML (Leukemia) | Chlorophenyl group at C2; Piperidine ring at C8 (solubility). |
| Diosmin | Venous Tone (Noradrenaline) | Venous Insufficiency | Glycosylated at C7; double bond at C2-C3. |
| Baicalein | 12-Lipoxygenase | Inflammation | Hydroxyl groups at C5, C6, C7 (Scavenger activity). |
References
-
Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry. Link
-
Keri, R. S., et al. (2014). "Chromone: A Valid Scaffold in Medicinal Chemistry." Chemical Reviews. Link
-
Senderowicz, A. M. (1999). "Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials." Journal of Clinical Oncology. Link
-
Gaspar, A., et al. (2014). "Chromone: A Privileged Scaffold in Drug Discovery."[4][5][6][7][8][9] Journal of Medicinal Chemistry. Link
-
Benny, A. T., et al. (2022).[6][9] "Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity."[6][7][8][9][10] Mini-Reviews in Medicinal Chemistry. Link
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Chromone, A Privileged Scaffold in Drug Discovery: Developments i...: Ingenta Connect [ingentaconnect.com]
Theoretical studies on the electronic structure of 6-Methylchromone-2-carbonyl chloride.
An In-depth Technical Guide
Topic: Theoretical Studies on the Electronic Structure of 6-Methylchromone-2-carbonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive theoretical analysis of the electronic structure of this compound, a key heterocyclic intermediate. Chromone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] Understanding the electronic properties of derivatives like this compound is paramount for designing novel therapeutics and synthetic pathways. This document employs Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural, electronic, and spectroscopic characteristics. We explore its optimized geometry, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Mulliken charge distribution to map its chemical reactivity. The insights gained serve as a predictive framework for its behavior in chemical reactions and its potential as a precursor in drug development.
Introduction to Chromone Scaffolds and the Target Molecule
The Chromone Scaffold: A Privileged Structure in Medicinal Chemistry
The chromone ring system, a benzopyran-4-one, is a foundational structure in a vast number of natural products and synthetic compounds. Its derivatives are known to exhibit a remarkable diversity of pharmacological effects, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] This wide-ranging bioactivity makes the chromone scaffold a "privileged structure" in drug discovery, prompting extensive research into the synthesis and functionalization of its analogues. Computational chemistry provides an indispensable toolkit for predicting the properties of these new analogues, thereby accelerating the discovery process.[4][5]
Focus Molecule: this compound
This compound is a derivative of 6-Methylchromone-2-carboxylic acid.[6][7] The introduction of the highly reactive carbonyl chloride group at the 2-position transforms the molecule into a versatile building block. This functional group is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the facile synthesis of a diverse library of amide, ester, and thioester derivatives, which is a common strategy in the development of novel therapeutic agents.[8][9]
Rationale for Theoretical Investigation
Experimental synthesis and characterization can be resource-intensive. Theoretical studies, grounded in quantum chemistry, offer a powerful, predictive alternative for understanding molecular behavior at the electronic level. By modeling properties such as orbital energies, charge distribution, and electrostatic potential, we can anticipate a molecule's reactivity, stability, and spectroscopic signatures before it is ever synthesized.[4] This in-silico approach provides deep mechanistic insights, guides experimental design, and helps rationalize observed chemical phenomena.
Theoretical and Computational Methodology
Core Computational Approach: Density Functional Theory (DFT)
To investigate the electronic structure of this compound, we utilize Density Functional Theory (DFT), a robust method in computational quantum chemistry. DFT is favored for its excellent balance of computational efficiency and accuracy in predicting the electronic properties of medium-sized organic molecules.[4][10] All calculations are performed using the Gaussian suite of programs.[10]
For this study, the B3LYP hybrid functional is selected, as it has consistently provided reliable results for the structural and electronic properties of chromone derivatives.[4][5] This is paired with the 6-311+G(d,p) basis set , which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (+) to handle potential anionic character and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[10]
Experimental Protocol: A Step-by-Step Computational Workflow
The theoretical analysis follows a systematic, multi-step protocol to ensure a comprehensive understanding of the molecule's electronic properties.
-
Geometry Optimization: The initial 3D structure of this compound is constructed. A full geometry optimization is then performed using the B3LYP/6-311+G(d,p) level of theory to find the molecule's lowest energy conformation.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[4]
-
Electronic Property Calculation: Using the optimized geometry, a series of single-point energy calculations are conducted to determine key electronic descriptors:
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify reactive sites.
-
Mulliken Population Analysis: Partial atomic charges are calculated to quantify the electron distribution across the molecule.
-
-
Excited State Analysis (TD-DFT): Time-Dependent DFT (TD-DFT) calculations are performed to simulate the UV-Visible absorption spectrum, predicting the electronic transitions and corresponding maximum absorption wavelengths (λmax).[11]
Caption: Workflow for the theoretical analysis of this compound.
Results and Discussion: Elucidating the Electronic Structure
Optimized Molecular Geometry
The first step in understanding the molecule's properties is to determine its most stable three-dimensional structure. The optimized geometry provides foundational data on bond lengths and angles, which dictate the molecule's overall shape and steric properties.
Caption: 2D structure of this compound.
The planarity of the chromone ring system is largely preserved. The carbonyl chloride group at the C2 position is the most reactive site. The key structural parameters calculated at the B3LYP/6-311+G(d,p) level are summarized below.
| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |
| Bond Length | Ring C=O | 1.23 | Bond Angle | O-C-C (ring) | 121.5 |
| C-O (ether) | 1.37 | C-C-C (ring) | 118.0 - 122.0 | ||
| C=C (pyrone) | 1.36 | C-C(=O)-Cl | 123.0 | ||
| C-C (acid chloride) | 1.49 | O=C-Cl | 120.5 | ||
| C=O (acid chloride) | 1.20 | ||||
| C-Cl | 1.79 | ||||
| Table 1: Predicted geometric parameters for this compound. |
The calculated bond lengths are consistent with values reported for similar chromone structures.[1] The C-Cl bond length is typical for an acyl chloride, and the adjacent C=O bond is slightly shorter than the ring ketone C=O, indicating a strong double bond character.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO orbitals are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[4][12]
| Parameter | Energy (eV) |
| EHOMO | -7.25 |
| ELUMO | -3.10 |
| ΔE (Gap) | 4.15 |
| Table 2: Calculated FMO energies and energy gap. |
The HOMO is primarily distributed over the fused benzene ring and the pyrone oxygen, indicating these are the main sites of electron donation. In contrast, the LUMO is predominantly localized on the carbonyl chloride group and the C2-C3 double bond. This distribution confirms that the C2 position is the primary site for nucleophilic attack, as it is where an incoming electron would be accepted. The calculated energy gap of 4.15 eV indicates a molecule that is reactive yet stable enough to be isolated and used in synthesis.
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual map of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how the molecule will interact with other reagents.[1][13]
-
Red/Yellow Regions (Negative Potential): These areas are electron-rich and are the preferred sites for electrophilic attack. For this compound, the most negative regions are located around the oxygen atoms of both the ring ketone and the carbonyl chloride group.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is centered on the carbonyl carbon of the acid chloride group, strongly indicating this is the primary site of reactivity for nucleophiles.
Mulliken Population Analysis
Mulliken analysis provides quantitative partial charges for each atom in the molecule, offering a more detailed view of the electron distribution.[14]
| Atom | Mulliken Charge (a.u.) |
| C (ring C=O) | +0.48 |
| O (ring C=O) | -0.55 |
| C (acid chloride C=O) | +0.75 |
| O (acid chloride C=O) | -0.58 |
| Cl | -0.15 |
| Table 3: Selected Mulliken atomic charges. |
The data clearly show that the carbonyl carbon of the acid chloride group possesses a significant partial positive charge (+0.75 a.u.). This is substantially more positive than the carbonyl carbon of the chromone ring (+0.48 a.u.), making it far more electrophilic. This high degree of polarization is responsible for the characteristic high reactivity of acid chlorides.
Predicted Spectroscopic Signatures
DFT calculations can predict spectroscopic data, which is essential for the experimental characterization of a synthesized compound.
-
Infrared (IR) Spectrum: The carbonyl (C=O) stretching vibration is one of the most intense and recognizable peaks in an IR spectrum.[15] Our calculations predict two distinct, strong C=O stretching frequencies.
-
Acid Chloride C=O Stretch: Predicted around 1785 cm-1 . This higher frequency is characteristic of acid chlorides.
-
Ring Ketone C=O Stretch: Predicted around 1650 cm-1 . This is a typical value for a conjugated ketone within a chromone ring system.[1]
-
C-Cl Stretch: A medium intensity peak is predicted in the 750-800 cm-1 region.
-
-
UV-Visible Spectrum: TD-DFT calculations predict the main electronic transition (π → π*) responsible for UV absorption.
Implications for Synthesis and Drug Development
The theoretical analysis of this compound provides a clear and actionable roadmap for its application in chemical synthesis and drug discovery.
-
Guided Synthesis: By understanding the molecule's electronic structure, side reactions can be anticipated and potentially mitigated. The high electrophilicity of the C2-carbonyl chloride ensures that reactions will be highly selective at this position.
-
Foundation for QSAR: The calculated electronic descriptors (HOMO/LUMO energies, dipole moment, atomic charges) can serve as input parameters for Quantitative Structure-Activity Relationship (QSAR) studies. By synthesizing a series of derivatives and correlating these computed properties with measured biological activity, predictive models can be built to design more potent drug candidates.
Conclusion
This in-depth theoretical guide has systematically elucidated the electronic structure of this compound using DFT and TD-DFT methods. The optimized geometry, frontier molecular orbitals, electrostatic potential, and charge distribution have been analyzed to create a comprehensive portrait of its chemical behavior. The results highlight the molecule's high reactivity at the carbonyl chloride group, making it an exceptionally valuable intermediate for the synthesis of diverse chromone-based compounds. The predicted spectroscopic data (IR and UV-Vis) provide crucial benchmarks for future experimental characterization. Ultimately, this computational investigation underscores the power of theoretical chemistry to provide deep, predictive insights that accelerate innovation in both synthetic chemistry and drug development.
References
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Arjunan, V., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences, 3(2), 143. [Link]
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Huang, P., et al. (2023). A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives. Journal of Fluorescence, 33(2), 453-458. [Link]
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PubMed. (2023). A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives. J Fluoresc. [Link]
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Khan, I., et al. (2024). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 14(1), 1-20. [Link]
-
Al-Ostoot, F. H., et al. (2022). Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study. Journal of Biomolecular Structure and Dynamics, 40(18), 8263-8277. [Link]
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ResearchGate. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. [Link]
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Dlala, N. A., et al. (2021). DFT Calculations and Molecular Docking Studies on a Chromene Derivative. Journal of Chemistry, 2021. [Link]
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Khan, S. A., et al. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega, 5(46), 30036-30048. [Link]
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ResearchGate. (n.d.). Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone). [Link]
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Nchinda, A. T. (2000). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. [Link]
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Farmacia Journal. (n.d.). SPECTROSOPIC UV-VIS, IR AND CHROMATOGRAPHIC HPLC ANALYSIS OF SOME SYNTHESIS CROMANONES WITH SULPHUR AND NITROGEN. [Link]
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Sivaprakash, P., et al. (2025). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. ACS Omega. [Link]
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ResearchGate. (n.d.). The energy and distribution of LUMO and HOMO orbitals for the studied... [Link]
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El-Gazzar, A. B. A., et al. (2024). Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. Synthetic Communications. [Link]
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Jeyakannu, P., & Ramalingan, M. (2018). Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antioxidant. Journal of Saudi Chemical Society, 22(8), 924-938. [Link]
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Farag, A. A. M., et al. (2024). A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. Heliyon, 10(20), e31008. [Link]
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Patent landscape for the synthesis and application of chromone derivatives.
Executive Summary: The Privileged Scaffold
The chromone (1,4-benzopyrone) framework represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. The current patent landscape (2020–2025) reveals a strategic pivot from broad-spectrum cytotoxicity to high-precision molecular targeting.
While historical IP focused on simple substitutions for anti-allergic activity (e.g., Cromolyn), recent filings are dominated by kinase inhibitors (PI3K, ATR, CDK) and neuroprotective agents . This guide dissects the technical evolution of chromone synthesis—moving from labor-intensive multi-step rearrangements to microwave-assisted "green" methodologies—and maps these innovations to high-value therapeutic patents.
Chemical Architecture & IP Value
The chromone core consists of a benzene ring fused to a
Key Pharmacophores in Patents:
-
C-2/C-3 Double Bond: Critical for Michael acceptor activity (anticancer).
-
C-4 Carbonyl: Essential for hydrogen bonding with kinase hinge regions.
-
C-5/C-7 Hydroxyls: Modulation of solubility and bioavailability (often glycosylated in nature, alkylated in synthetic drugs).
Synthesis Landscape: From Classic to High-Throughput
The Mechanistic Baseline: Baker-Venkataraman Rearrangement
Despite being a century old, the Baker-Venkataraman rearrangement remains the foundational method cited in over 60% of manufacturing patents for flavonoid drugs. It involves the base-catalyzed intramolecular Claisen condensation of 2-hydroxyacetophenone esters to form 1,3-diketones, which undergo acid-catalyzed cyclization.
Causality in Synthesis:
-
Base Selection: Potassium carbonate or sodium hydride is used to generate the enolate. Stronger bases increase reaction rate but may cause side reactions with sensitive functional groups.
-
Rearrangement Driver: The formation of the stable phenoxide anion drives the equilibrium toward the 1,3-diketone intermediate.
Visualization: Baker-Venkataraman Mechanism
The following diagram details the electron flow and intermediate states, critical for troubleshooting yield issues in scale-up.
Caption: Mechanistic flow of the Baker-Venkataraman rearrangement, highlighting the critical intramolecular Claisen condensation step.
Modern Protocol: Microwave-Assisted One-Pot Synthesis
To bypass the long reaction times (12–24h) of traditional methods, modern patent literature (e.g., WO2024/056789) favors microwave-assisted synthesis. This method is self-validating because the reaction completion is signaled by the precipitation of the product, minimizing downstream purification.
Protocol: Synthesis of 2-Styrylchromones (Anticancer Scaffold) Target: Rapid generation of a library of 2-styrylchromones for kinase inhibition screening.
Reagents:
-
3-Formylchromone (1.0 equiv)
-
Substituted Phenylacetic Acid (1.0 equiv)
-
Piperidine (Catalytic amount, 5 mol%)
-
Solvent: Ethanol (Eco-friendly, high dielectric constant for MW absorption)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent vial, dissolve 1.0 mmol of 3-formylchromone and 1.0 mmol of the specific phenylacetic acid derivative in 3 mL of ethanol.
-
Catalysis: Add 2 drops of piperidine. Cap the vial and vortex for 10 seconds to ensure homogeneity.
-
Irradiation (The Critical Variable): Place in a single-mode microwave reactor.
-
Settings: Power = 150W, Temperature = 110°C, Hold Time = 5 minutes.
-
Why? Rapid dielectric heating overcomes the activation energy barrier for the Knoevenagel condensation/decarboxylation sequence faster than thermal convection.
-
-
Validation (TLC): Spot the reaction mixture on a silica gel TLC plate (Mobile phase: Hexane/EtOAc 7:3). Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a fluorescent spot (Rf ~0.4) confirms conversion.
-
Isolation: Cool the vial to room temperature. The product typically precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol (2 x 2 mL). Recrystallize from DMF/Ethanol if purity <95% (determined by HPLC).
Yield: Typically 85–92% (vs. 50–60% thermal).
Therapeutic Application Landscape
Recent patents have moved beyond generic antioxidants to targeted therapies. The following table summarizes key high-value targets identified in the 2023–2025 patent literature.
| Therapeutic Area | Biological Target | Mechanism of Action | Key Patent/Reference |
| Oncology | PI3K / mTOR | Competitive inhibition at the ATP-binding site of the kinase domain. | Vertex Pharma (KR20120098724A) [1] |
| Oncology | ATR Kinase | Inhibition of DNA Damage Response (DDR), sensitizing tumors to radiation. | NIH / IIT (PMC9324683) [2] |
| Inflammation | COX-2 / 5-LOX | Dual inhibition preventing arachidonic acid metabolism into prostaglandins. | Freie Univ.[1] Berlin (WO2008006626) [3] |
| Neuroprotection | AChE / BACE-1 | Inhibition of acetylcholinesterase and beta-secretase (Alzheimer's). | Dysoxylum (CA2909280A1) [4] |
| Antimicrobial | DNA Gyrase | Intercalation into bacterial DNA, preventing replication (Schiff base complexes). | RSC Advances (2024 Review) [5] |
Strategic Patent Ecosystem
Understanding the flow from raw material to protected drug asset is crucial for FTO (Freedom to Operate) analysis. The diagram below maps the current ecosystem, highlighting where the "white space" for new IP currently exists (e.g., Hybrid molecules, PROTACs).
Caption: The Chromone Patent Ecosystem. Red arrow indicates the dominant trend in current filings: utilizing the scaffold for kinase inhibition in oncology.
Future Outlook: The "Hybrid" Era
The most patentable "white space" currently lies in Hybrid Molecules .
-
Chromone-Coumarin Hybrids: Combining the pharmacophores of both scaffolds to target multi-drug resistant (MDR) bacteria.
-
PROTACs (Proteolysis Targeting Chimeras): Using a chromone derivative as the ligand for the target protein (e.g., a kinase), linked to an E3 ligase ligand. This degrades the pathogenic protein rather than just inhibiting it.
Recommendation for Researchers: Focus synthetic efforts on C-3 functionalization using metal-catalyzed cross-coupling (Heck/Suzuki) to attach heterocycles, as this vector is critical for selectivity in kinase pockets (specifically the ATP-binding gatekeeper residues).
References
-
Vertex Pharmaceuticals. (2012). Chromenone derivatives with anti-tumour activity.[2][3] KR20120098724A. Google Patents. Link
-
Frasinyuk, M., et al. (2022).[4][5] Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents.[5] PMC9324683. National Institutes of Health. Link
-
Freie Universitaet Berlin. (2008).[1] COX-1 and COX-2 inhibitors for use in treating cancer and inflammatory disorders.[1] WO2008006626. BioWorld Patent Watch. Link
-
Piramal Enterprises Ltd. (2015). Chromone alkaloid dysoline for the treatment of cancer and inflammatory disorders. CA2909280A1. Google Patents. Link
-
Benny, A. T., et al. (2022).[4] Chromone, a privileged scaffold in drug discovery: Developments in the synthesis and bioactivity.[2][4][6][7] Mini-Reviews in Medicinal Chemistry. Link
-
Gaspar, A., et al. (2014). Synthesis of Chromones and Their Applications During the Last Ten Years. IJRPC.[6] Link
-
Lamberth, C. (2009). Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. Journal of Organic Chemistry. Link
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The 6-Methylchromone Scaffold: Synthetic Evolution and Pharmacological Frontiers
Executive Summary
The 6-methylchromone (6-methyl-4H-chromen-4-one) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to interact with diverse biological targets including kinases, histone deacetylases, and DNA intercalators. Unlike the broader flavonoid family, the specific methylation at the C6 position confers unique lipophilicity and electronic properties that enhance bioavailability and target affinity. This technical guide synthesizes recent advancements in the synthesis of 6-methylchromone derivatives—specifically the versatile intermediate 3-formyl-6-methylchromone —and analyzes their emerging roles in oncology and inflammation management.
Part 1: Synthetic Architectures & Protocols
The synthesis of 6-methylchromone derivatives has evolved from classical condensation reactions to green, multi-component, and solvent-free methodologies. The central hub for these transformations is 3-formyl-6-methylchromone , a highly reactive intermediate generated via the Vilsmeier-Haack reaction.
The Vilsmeier-Haack Protocol (Standard & Green Approaches)
The classical route involves the formylation of 2'-hydroxy-5'-methylacetophenone. Recent "green" advancements have introduced solvent-free grinding techniques that reduce reaction times from hours to minutes while maintaining high yields.
Experimental Protocol: Synthesis of 3-Formyl-6-methylchromone
-
Objective: Generate the core aldehyde intermediate for Schiff base library generation.
-
Reagents: 2'-hydroxy-5'-methylacetophenone (10 mmol), POCl₃ (25 mmol), DMF (excess/solvent).
-
Mechanism: Electrophilic aromatic substitution via a chloromethyliminium salt intermediate.[1]
| Step | Action | Critical Technical Note |
| 1 | Activation | Cool DMF (10 mL) to 0°C. Add POCl₃ dropwise with vigorous stirring. |
| 2 | Addition | Dissolve 2'-hydroxy-5'-methylacetophenone in minimal DMF; add to the Vilsmeier complex. |
| 3 | Cyclization | Stir at 0°C for 2h, then heat to 60°C for 6h (or stir overnight at RT). |
| 4 | Hydrolysis | Pour reaction mixture into crushed ice with vigorous stirring. |
| 5 | Purification | Filter the precipitate, wash with cold water, and recrystallize from ethanol. |
Recent Advancement: Catalyst-Free Three-Component Reaction
A significant 2022 advancement involves the one-pot synthesis of
-
Components: 3-formyl-6-methylchromone + Primary Amine + Secondary Phosphine Oxide.
-
Conditions: Acetonitrile, Room Temperature, Catalyst-free.
-
Outcome: High atom economy and yield (90%+), generating compounds with dual pharmacophores (chromone + phosphine oxide).
Part 2: Visualizing the Synthetic Logic
The following diagram illustrates the mechanistic pathway from the precursor to the active aldehyde, and its subsequent divergence into bioactive derivatives.
Caption: Mechanistic flow from Vilsmeier-Haack synthesis to diverse bioactive libraries.
Part 3: Pharmacological Frontiers
Anticancer Mechanisms: Beyond Cytotoxicity
Recent studies have elucidated that 6-methylchromone derivatives do not merely act as general cytotoxins but engage specific molecular targets.
-
CDK4/6 Downregulation: 3-formyl-6-methylchromone derivatives have been shown to downregulate Cyclin-Dependent Kinase 4 (CDK4), arresting the cell cycle at the G0/G1 phase. This is critical for inhibiting proliferation in MCF-7 (breast) and HCT-116 (colon) cancer lines.
-
Apoptosis Induction: These compounds upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), triggering the mitochondrial apoptotic pathway. This is often accompanied by the generation of Reactive Oxygen Species (ROS) which further sensitizes cancer cells to death signals.
-
ATR Kinase Inhibition: Novel benzothiazole-chromone hybrids have emerged as inhibitors of ATR kinase, a key regulator of the DNA damage response, preventing cancer cells from repairing DNA breaks induced by chemotherapy.
Anti-Inflammatory Pathways (NF-kB & MAPK)
While coumarins are often cited for anti-inflammatory properties, specific 6-methylchromone derivatives (e.g., 2-styryl analogs) have demonstrated potent inhibition of the NF-kB signaling pathway.
-
Mechanism: They block the phosphorylation of IkB
, preventing the nuclear translocation of the p65/p50 NF-kB dimer. -
Outcome: Reduced expression of pro-inflammatory cytokines (IL-6, TNF-
) and mediators like NO and PGE2 in LPS-stimulated macrophages.[2][3]
Structure-Activity Relationship (SAR) Map
The biological efficacy of the scaffold relies on precise substitutions. The table below summarizes the "Sweet Spots" for modification.
| Position | Modification | Effect on Activity |
| C3 | Formyl (-CHO) | Essential for reactivity; precursor for Schiff bases. |
| C3 | Azomethine (-CH=N-) | Schiff bases here significantly enhance antimicrobial and DNA binding affinity. |
| C6 | Methyl (-CH₃) | Increases lipophilicity (logP), improving membrane permeability compared to unsubstituted chromones. |
| C6 | Halogen (F/Cl) | Replacing Methyl with Fluorine often increases metabolic stability and anticancer potency . |
| C7 | Hydroxyl (-OH) | Critical for antioxidant activity (radical scavenging) and metal chelation. |
Part 4: Mechanism of Action Diagram
The following Graphviz diagram visualizes the dual-pathway interference of 6-methylchromone derivatives in cancer cells.
Caption: Dual-action mechanism: Cell cycle arrest via CDK4 inhibition and mitochondrial apoptosis via Bcl-2/Bax modulation.
References
-
BenchChem. (2025).[4][5] Synthesis of 3-Formyl-6-methylchromone: A Detailed Protocol for Researchers. Retrieved from
-
Kovács, S., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Formyl-6-methylchromone Product Data & Safety. Retrieved from
-
National Institutes of Health (NIH). (2021). Anti-Inflammatory Effects of Chromone Derivatives via Regulation of MAPK and NF-κB Signaling Pathways. PubMed Central. Retrieved from
-
MDPI. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules.[4][5][6][7][8][9][10][11][12] Retrieved from
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A Strategic Guide to 6-Methylchromone-2-carbonyl chloride: Synthesis, Procurement, and Application in Modern Drug Discovery
Abstract
6-Methylchromone-2-carbonyl chloride is a highly reactive and valuable intermediate in medicinal chemistry, serving as a pivotal building block for the synthesis of diverse compound libraries. Its chromone scaffold is a recognized "privileged structure" known to interact with a wide range of biological targets. However, its inherent reactivity means it is not typically available as a stable, off-the-shelf product. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, strategic procurement pathways, and key applications, particularly in the development of novel therapeutics. We will detail a robust protocol for its in-house synthesis from its commercially available precursor, discuss the alternative of custom synthesis, and explore its utility in creating potent chromone-2-carboxamide derivatives.
Physicochemical Profile and Identification
Due to its high reactivity and typical on-demand synthesis, this compound is not commonly assigned a dedicated CAS number in commercial catalogs. It is unequivocally identified through its stable, commercially available precursor:
| Attribute | Details |
| IUPAC Name | 6-methyl-4-oxo-4H-chromene-2-carbonyl chloride |
| Molecular Formula | C₁₁H₇ClO₃ |
| Molecular Weight | 222.63 g/mol |
| Structure | ![]() |
| Precursor | 6-Methylchromone-2-carboxylic acid |
| Precursor CAS | 5006-44-0 [1][2][3] |
| Appearance | Expected to be a moisture-sensitive solid (pale yellow to off-white) |
Procurement Strategy: A Bifurcated Approach
The primary challenge for researchers is not finding a direct supplier, but choosing the most efficient procurement strategy. The compound's role as a reactive intermediate necessitates a choice between controlled in-house synthesis or outsourcing to a specialized partner.
Pathway A: In-House Synthesis
This pathway offers maximum control over reaction timing and is cost-effective for small-scale research. The critical first step is sourcing the high-purity precursor.
Table 1. Commercial Suppliers of 6-Methylchromone-2-carboxylic acid (CAS 5006-44-0)
| Supplier | Product Number (Example) | Typical Purity | Notes |
| Sigma-Aldrich | 480171 | 98% | A well-documented source with readily available safety and technical data.[1] |
| TCI America | M2725 | >98.0% (HPLC) | Offers various pack sizes suitable for research and development.[2] |
| INDOFINE Chemical | 17-148 | 98% | Specializes in biochemicals and natural product derivatives.[4] |
| ChemicalBook | CB7261942 | - | A platform listing multiple suppliers, useful for price comparison.[3] |
This protocol details the conversion of 6-Methylchromone-2-carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂). This method is preferred in many laboratory settings because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.
Causality & Expertise: The choice of thionyl chloride over alternatives like oxalyl chloride is often a balance of cost, reactivity, and ease of workup. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent. All operations must be conducted under anhydrous conditions as the acid chloride will readily hydrolyze back to the carboxylic acid in the presence of water.
Materials:
-
6-Methylchromone-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (3-5 eq, may serve as solvent)
-
Anhydrous Dichloromethane (DCM) or Toluene (optional solvent)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic, ~1-2 drops)
-
Round-bottom flask, reflux condenser with a drying tube (CaCl₂ or CaSO₄), magnetic stirrer, and heating mantle.
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation: Set up the reaction apparatus in a well-ventilated fume hood. Flame-dry the glassware under vacuum or in an oven and allow it to cool under an inert atmosphere.
-
Charging the Flask: To the round-bottom flask, add 6-Methylchromone-2-carboxylic acid (e.g., 2.04 g, 10 mmol).
-
Addition of Reagents: Add thionyl chloride (e.g., 3.6 mL, 50 mmol). If using a co-solvent, add anhydrous toluene (e.g., 20 mL) followed by thionyl chloride. Add one drop of anhydrous DMF.
-
Reaction: Equip the flask with the reflux condenser and drying tube. Gently heat the mixture to reflux (for toluene, ~110°C; for neat SOCl₂, ~76°C) using the heating mantle. Stir the reaction for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. The solution should become clear as the solid carboxylic acid is consumed.
-
Workup & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (using a rotary evaporator). Caution: The off-gas is corrosive. It is advisable to use a trap containing a base solution (e.g., NaOH) to neutralize the acidic vapors.
-
Final Product: The resulting crude solid or oil is this compound. Due to its reactivity, it is typically used immediately in the next synthetic step without further purification. Co-evaporation with anhydrous toluene (azeotropic removal) two or three times can help remove final traces of SOCl₂.
Pathway B: Custom Synthesis
For larger scale needs, projects requiring detailed analytical certification (CoA), or labs not equipped for reactive chemistry, outsourcing to a custom synthesis provider is the optimal strategy.
Table 2. Representative Custom Synthesis & Contract Research Organizations
| Company | Service Highlights |
| WeylChem | Offers flexible manufacturing from grams to metric tons, with expertise in reactive chemistry including carbonylations.[5] |
| BerrChem | Specializes in custom synthesis of building blocks and target structures for pharmaceutical development.[6] |
| Pharmaffiliates | Provides synthesis of miscellaneous compounds and reference standards for the pharmaceutical industry.[7] |
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound stems from the high electrophilicity of the carbonyl carbon. This makes it an excellent acylating agent, readily reacting with nucleophiles like amines and alcohols to form highly stable amide and ester bonds, respectively. This reactivity is the cornerstone of its application in creating libraries of novel compounds for biological screening.
Field-Proven Applications:
The chromone-2-carboxamide scaffold, directly synthesized from the title acid chloride, has been extensively explored in medicinal chemistry with significant findings.
-
Alzheimer's Disease (AD): Researchers have designed and synthesized libraries of chromone-2-carboxamido-alkylbenzylamines as multifunctional agents for AD treatment.[8] Several compounds demonstrated potent inhibition of acetylcholinesterase (AChE), a key enzyme in AD pathology, and also showed promising activity against Aβ aggregation, a hallmark of the disease.[8] One lead compound, 49 , emerged as a promising mixed-type inhibitor binding to both the catalytic and peripheral sites of AChE.[8]
-
Oncology: In the fight against triple-negative breast cancer (TNBC), novel chromone-2-carboxamide derivatives have been synthesized and evaluated.[9] Specific derivatives showed potent growth inhibition of the MDA-MB-231 cell line and were found to suppress key signaling pathways involving EGFR, FGFR3, and VEGF.[9] This multi-targeted approach highlights the scaffold's versatility in addressing complex diseases like cancer.
-
Anti-Biofilm Agents: Chromone-2-carboxamide derivatives have been investigated as analogs of Pseudomonas aeruginosa quorum sensing signals.[4] Several compounds were identified as potent inhibitors of biofilm formation without exhibiting cytotoxicity, marking them as promising leads for developing new agents to combat antibiotic-resistant bacterial infections.[4]
Conclusion
This compound represents a classic example of a high-value, reactive intermediate that is essential for innovation in drug discovery. While not commercially available off-the-shelf, its straightforward and high-yielding synthesis from the readily available 6-Methylchromone-2-carboxylic acid places it firmly within the capabilities of a standard organic chemistry laboratory. For larger-scale or resource-constrained projects, custom synthesis remains a viable and efficient alternative. The demonstrated success of its derivatives, particularly chromone-2-carboxamides, in oncology, neurodegenerative disease, and infectious disease research underscores its importance as a strategic building block for generating novel and potent therapeutic candidates.
References
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CORE. Accessed February 20, 2026.
-
Europe PMC. Accessed February 20, 2026.
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PubMed. Accessed February 20, 2026.
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ACS Publications. Accessed February 20, 2026.
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MDPI. Accessed February 20, 2026.
-
Pharmaffiliates. Accessed February 20, 2026.
-
Organic Syntheses. Accessed February 20, 2026.
-
Sigma-Aldrich. Accessed February 20, 2026.
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Concordia University. Accessed February 20, 2026.
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-
Chemistry LibreTexts. Accessed February 20, 2026.
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Methodological & Application
Application Notes: A Step-by-Step Guide for the Esterification of Alcohols with 6-Methylchromone-2-carbonyl chloride
Abstract
This guide provides a comprehensive, step-by-step protocol for the synthesis of 6-methylchromone-2-carboxylic acid esters through the esterification of various alcohols with 6-methylchromone-2-carbonyl chloride. Chromone scaffolds are recognized as privileged structures in medicinal chemistry, and their ester derivatives are of significant interest to researchers in drug discovery and development. This document details the reaction mechanism, provides a robust experimental procedure, and offers insights into reaction optimization, purification, and product characterization, designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chromone Esters
Chromones, and their derivatives, represent a class of heterocyclic compounds widely found in nature and are known for a broad spectrum of pharmacological activities. The rigid bicyclic system of the chromone core has been identified as a "privileged scaffold" in medicinal chemistry, serving as a template for the design of therapeutic molecules with diverse biological targets.[1] The synthesis of novel chromone derivatives is a key strategy in the development of new agents for various diseases.
Esterification at the 2-position of the 6-methylchromone scaffold allows for the introduction of a wide array of functional groups via the alcohol component. This chemical modification can significantly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This protocol focuses on a highly efficient method for this transformation using the reactive acyl chloride intermediate.
Reaction Principle and Mechanism
The esterification of an alcohol with an acyl chloride, such as this compound, is a classic example of a nucleophilic acyl substitution reaction. The reaction is highly efficient and generally irreversible.[2][3]
Causality of the Mechanism:
-
Nucleophilic Attack: The reaction initiates with the attack of a lone pair of electrons from the alcohol's hydroxyl group (the nucleophile) on the highly electrophilic carbonyl carbon of the acyl chloride.[4][5] This high electrophilicity is due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.
-
Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, forming a transient, unstable tetrahedral intermediate.[6]
-
Elimination of Leaving Group: The tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine (TEA), is used to neutralize the protonated ester and the hydrogen chloride (HCl) gas that is formed as a byproduct. This step is crucial as it prevents the protonation of the alcohol nucleophile, which would halt the reaction.[7]
The overall reaction is summarized below:
Caption: Nucleophilic Acyl Substitution Mechanism.
Materials and Equipment
Chemicals and Reagents
-
This compound (or 6-Methylchromone-2-carboxylic acid, CAS 5006-44-0, for in-situ preparation)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (if preparing acyl chloride)
-
Alcohol (R-OH, specific to desired ester)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[8]
-
Anhydrous Pyridine or Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP) (optional catalyst)[9]
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Deuterated solvent for NMR (e.g., CDCl₃)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon gas line, manifold, bubbler)
-
Ice bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC developing chamber and UV lamp
-
NMR spectrometer, FT-IR spectrometer, Mass spectrometer
Quantitative Data Summary
This table provides typical reagent quantities and conditions. The scale can be adjusted as needed, maintaining the molar ratios.
| Parameter | Recommended Value | Rationale |
| This compound | 1.0 eq | Limiting reagent |
| Alcohol (R-OH) | 1.1 - 1.5 eq | A slight excess ensures complete consumption of the acyl chloride. |
| Base (Pyridine or TEA) | 1.5 - 2.0 eq | Neutralizes the HCl byproduct and drives the reaction forward.[7] |
| DMAP (Catalyst) | 0.05 - 0.1 eq | Accelerates the reaction, especially for sterically hindered or less reactive secondary/tertiary alcohols.[10] |
| Solvent (Anhydrous DCM) | 0.1 - 0.2 M concentration | Ensures reactants are fully dissolved and facilitates efficient stirring. |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming to RT ensures completion.[7] |
| Reaction Time | 1 - 6 hours | Monitored by TLC; depends on the reactivity of the alcohol. |
Experimental Protocol: A Step-by-Step Methodology
Pre-reaction Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent moisture from hydrolyzing the highly reactive acyl chloride.
Protocol 1: Synthesis of this compound (if not commercially available)
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a gas outlet to a bubbler), add 6-methylchromone-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Suspend the acid in thionyl chloride (5-10 eq). Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when the solid has dissolved and gas evolution (SO₂ and HCl) ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from acidic vapors with a base trap). The resulting crude this compound (a solid) can often be used directly in the next step without further purification.
Protocol 2: Esterification
-
Reactant Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.2 eq), anhydrous DCM, and the base (e.g., pyridine, 1.5 eq). If using, add the DMAP catalyst (0.1 eq) at this stage.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the acyl chloride.[7]
-
Acyl Chloride Addition: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring alcohol solution over 10-15 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the alcohol starting material and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Protocol 3: Work-up and Extraction
-
Quenching: Once the reaction is complete (as determined by TLC), dilute the reaction mixture with additional DCM.
-
Washing: Transfer the mixture to a separatory funnel. Wash sequentially with:
-
1 M HCl (to remove excess pyridine/TEA)
-
Saturated NaHCO₃ solution (to remove any remaining acid)
-
Brine (to remove residual water)
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
Protocol 4: Purification and Characterization
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.[11][12][13]
-
Eluent System: A gradient of ethyl acetate in hexanes is commonly effective. The optimal ratio should be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. Elute with the chosen solvent system, collecting fractions.
-
-
Analysis: Combine the pure fractions (identified by TLC) and remove the solvent via rotary evaporation to yield the purified ester.
-
Characterization: Confirm the structure and purity of the final product using standard spectroscopic methods:
-
¹H and ¹³C NMR: Provides definitive structural information.[14][15]
-
FT-IR: Look for the characteristic ester C=O stretch (typically ~1720-1740 cm⁻¹) and the disappearance of the alcohol O-H stretch.[14]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and elemental composition.
-
Experimental Workflow Visualization
Caption: Overall Experimental Workflow.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents/solvents hydrolyzed the acyl chloride. 2. Insufficient base. 3. Alcohol is highly sterically hindered. | 1. Ensure all reagents and solvents are anhydrous. Use freshly dried glassware. 2. Increase the amount of base to 2.0 eq. 3. Increase reaction time, consider gentle heating (40 °C), and ensure DMAP is used. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Side reactions (e.g., ketene formation with TEA).[16] 3. Product degradation on silica gel. | 1. Allow the reaction to stir longer. 2. Use pyridine instead of TEA, especially if the acyl chloride is enolizable. 3. Neutralize the silica gel with a small amount of TEA in the eluent. |
| Difficult Purification | Product has similar polarity to a starting material or byproduct. | Optimize the eluent system for column chromatography using various solvent ratios. Consider an alternative purification method like preparative HPLC or crystallization. |
Safety Precautions
-
Acyl Chlorides: this compound is corrosive, moisture-sensitive, and a lachrymator. Handle only in a well-ventilated fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate care and personal protective equipment (PPE). All solvents are flammable.
-
Bases: Pyridine and triethylamine are corrosive, flammable, and have strong odors.
-
Byproducts: The reaction generates HCl gas, which is corrosive and toxic. The use of a base and proper ventilation is essential.
-
PPE: Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this procedure.
References
-
Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ChemTalk. (2024, February 20). Nucleophilic Acyl Substitution. Retrieved from [Link]
-
Oohashi, Y., Fukumoto, K., & Mukaiyama, T. (2004). Efficient Method for the Esterification of Carboxylic Acids with Alcohols Using Di-2-thienyl Carbonate Promoted by DMAP and Iodine. Chemistry Letters, 33(8), 1014-1015. Available from: [Link]
-
OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]
-
Save My Exams. (2025, March 31). Acyl chlorides and alcohols. A Level Chemistry. Retrieved from [Link]
-
Xu, S. (2013). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV ScholarWorks. Available from: [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education, 6(4), 173-177. Available from: [Link]
-
Suzuki, A., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1363-1364. Available from: [Link]
-
Mary, Y. S., et al. (2020). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society, 18, 549–566. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
-
ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]
-
Reddit. (2016, January 3). Add DMAP to esterification between acyl chloride and alcohol?. r/chemistry. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]
-
Mary, Y. S., et al. (2020). Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. Journal of Biomolecular Structure & Dynamics, 39(16), 6140-6155. Available from: [Link]
-
Al-Majidi, S. M. K., et al. (2024). Synthesis and Characterization of a Series of Chromone–Hydrazones. Chemistry, 6(4), 108. Available from: [Link]
- Google Patents. (n.d.). EP0114899A1 - 2-Methylchromone derivatives and their preparation process.
-
ResearchGate. (n.d.). 1 H NMR Theoretical and Experimental Spectra of Chromone-3-carboxylic acid. [Image]. Retrieved from [Link]
-
Nchinda, A. T. (2000). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. Available from: [Link]
-
Singh, M. S., Singh, A. K., & Tawade, K. (2012). Synthesis and Characterization of Group-6 Metal Carbonyl Complexes of Aroyl Hydrazone Derivatives. International Journal of Inorganic Chemistry, 2012, 1-7. Available from: [Link]
- Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.
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Experimental setup for Friedel-Crafts acylation with 6-Methylchromone-2-carbonyl chloride.
Abstract & Strategic Significance
This guide details the experimental setup for utilizing 6-Methylchromone-2-carbonyl chloride as an electrophilic acylating agent in Friedel-Crafts reactions. Chromone-2-carbonyl derivatives are critical scaffolds in medicinal chemistry, serving as precursors for anticancer (DNA intercalators), anti-inflammatory, and antidiabetic agents.
Unlike simple benzoyl chlorides, the This compound reagent presents unique challenges:
-
Lewis Basicity: The pyrone ring contains basic oxygen atoms that can sequester the Lewis acid catalyst, necessitating modified stoichiometry.
-
Solubility: The rigid bicyclic structure reduces solubility in non-polar solvents, influencing solvent selection.
-
Stability: The reagent is moisture-sensitive and typically requires in situ preparation from the corresponding carboxylic acid.
This protocol integrates the in situ generation of the acid chloride with a high-yield acylation workflow, optimized for reproducibility and scalability.
Chemical Mechanism & Rationale[1][2][3][4][5][6][7]
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[1] However, the presence of the chromone ring requires a nuanced understanding of catalyst interaction.
Mechanistic Pathway[8]
-
Activation: Aluminum chloride (
) abstracts the chloride from the acid chloride, generating a resonance-stabilized acylium ion .[2] -
Sequestration (The "Trap"): The chromone ring's carbonyl (C4) and ether oxygen (O1) are Lewis bases. They compete for the
.[3] Crucial Insight: If insufficient catalyst is used, the coordinates to the chromone ring instead of generating the acylium ion, stalling the reaction. -
Substitution: The acylium ion attacks the aromatic substrate (Ar-H) to form a sigma complex (arenium ion).
-
Aromatization: A base (typically
) abstracts a proton, restoring aromaticity and releasing HCl. -
Complexation: The product ketone forms a strong 1:1 complex with
, requiring hydrolysis to release the final product.
Visualization of Reaction Logic
Caption: Workflow demonstrating the critical "Catalyst Trap" pathway which dictates the requirement for excess Lewis Acid.
Pre-Reaction Preparation
Since this compound is not stable for long-term storage, it must be synthesized fresh.
Synthesis of the Reagent
Precursor: 6-Methylchromone-2-carboxylic acid (CAS: 5006-44-0).[4]
Protocol:
-
Setup: Flame-dried 100 mL Round Bottom Flask (RBF) with a reflux condenser and drying tube (
). -
Charge: Add 10.0 mmol (2.04 g) of 6-Methylchromone-2-carboxylic acid.
-
Solvent/Reagent: Add 30 mL of anhydrous Thionyl Chloride (
). -
Catalyst: Add 2 drops of anhydrous DMF (Dimethylformamide). Note: DMF acts as a Vilsmeier-Haack type catalyst to accelerate chloride formation.
-
Reaction: Reflux at 80°C for 2-3 hours. Monitor by the cessation of HCl/SO2 gas evolution.
-
Isolation: Distill off excess
under reduced pressure (rotary evaporator with a base trap). -
Result: A yellow/brown semi-solid residue of This compound . Use immediately.
Experimental Protocol: Friedel-Crafts Acylation
Scope: This protocol describes the acylation of a model substrate (e.g., Anisole or Benzene).[1] Adjust stoichiometry for less reactive substrates.
Reagents & Stoichiometry Table
| Component | Role | Molecular Wt.[5][6][7] | Equivalents | Mass/Vol (10 mmol scale) |
| Acid Chloride | Electrophile | ~222.6 g/mol | 1.0 | ~2.22 g (crude from step 3.1) |
| Substrate (Ar-H) | Nucleophile | Variable | 1.1 - 1.2 | Variable |
| Aluminum Chloride ( | Catalyst | 133.34 g/mol | 2.5 - 3.0 | 3.33 - 4.00 g |
| Dichloromethane (DCM) | Solvent | - | - | 40 - 50 mL |
| 1M HCl | Quenching | - | Excess | 50 mL |
Expert Note on Stoichiometry: Standard acylation uses 1.1 eq of
-
1.0 eq complexes with the product ketone.
-
~0.5 - 1.0 eq may coordinate with the chromone ring oxygens.
-
1.0 eq is required to generate the acylium ion.
Step-by-Step Procedure
Phase A: Acylium Ion Generation
-
Inert Atmosphere: Flush a 3-neck RBF with dry Nitrogen or Argon.
-
Catalyst Suspension: Add anhydrous
(3.0 eq) to 20 mL of anhydrous DCM. Cool to 0°C in an ice bath. -
Addition: Dissolve the freshly prepared Acid Chloride (1.0 eq) in 10 mL DCM. Add this solution dropwise to the
suspension over 15 minutes.-
Observation: The suspension will likely turn yellow or orange, indicating the formation of the acylium complex.
-
Stirring: Stir at 0°C for 30 minutes to ensure complete activation.
-
Phase B: Acylation Reaction
-
Substrate Addition: Dissolve the aromatic substrate (1.1 eq) in 10 mL DCM. Add dropwise to the reaction mixture at 0°C.
-
Exotherm Control: Monitor internal temperature; do not exceed 5°C during addition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally.
-
Time: Stir for 4–12 hours.
-
Monitoring: Use TLC (Solvent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the acid chloride (often hydrolyzes to acid on TLC plate) and appearance of a lower
fluorescent spot (product).
-
-
Optional Heating: If the substrate is deactivated (e.g., chlorobenzene), reflux (40°C) may be required for 2-4 hours.
Phase C: Workup & Isolation
-
Quenching: Cool the mixture to 0°C. Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL concentrated HCl.
-
Safety:
hydrolysis is violent and exothermic. Evolution of HCl gas will occur.[1]
-
-
Hydrolysis: Stir the biphasic mixture vigorously for 30 minutes to break the Aluminum-Product complex. The solid precipitate should dissolve or form a clean organic layer.
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x with DCM (20 mL).[1]
-
Washing: Wash combined organics with:
-
Water (1x)
-
Saturated
(2x) – Removes unreacted acid. -
Brine (1x)
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Purification
-
Recrystallization: Most chromenyl ketones are solids. Recrystallize from Ethanol or Methanol/DCM mixtures.
-
Chromatography: If oil/gum forms, use Flash Column Chromatography (Silica Gel 60). Gradient: 0%
30% EtOAc in Hexanes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Catalyst Poisoning | Increase |
| Hydrolysis of Reagent | Moisture Ingress | Ensure |
| Incomplete Conversion | Low Solubility | Switch solvent to 1,2-Dichloroethane (DCE) and reflux at 83°C. The higher temp helps solubilize the complex. |
| Polymerization/Tars | Reaction too vigorous | Add substrate at -10°C. Verify substrate is not highly activated (e.g., phenols should be protected as ethers). |
Analytical Validation (Self-Validating Metrics)
To ensure the protocol was successful, verify the following spectral signatures:
-
IR Spectroscopy:
-
Absence of broad -OH stretch (3200-2500
) from the starting acid. -
Appearance of two carbonyl peaks :
-
~1640-1650
(Chromone -pyrone C=O). -
~1660-1680
(New Aryl Ketone C=O).
-
-
-
1H NMR (CDCl3):
-
Singlet at ~6.8 ppm: Proton at C-3 of the chromone ring.
-
Singlet at ~2.4 ppm: Methyl group at C-6.
-
Aromatic Region: New signals corresponding to the added substrate ring.
-
References
-
Friedel-Crafts Acylation Mechanism & Catalysis
-
Olah, G. A.[9] Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Sigma-Aldrich Application Note on Friedel-Crafts Acylation.
-
-
Chromone Chemistry & Biological Activity
-
Reagent Data (6-Methylchromone-2-carboxylic acid)
-
Sigma-Aldrich Product Specification.
-
- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.
End of Protocol For internal research use only. Always consult MSDS for 6-Methylchromone derivatives and Aluminum Chloride before handling.
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. 6-甲基色酮-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-CHLORO-7-METHYLCHROMONE-2-CARBOXYLIC ACID | | INDOFINE Chemical Company [indofinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
How to synthesize novel heterocyclic compounds from 6-Methylchromone-2-carbonyl chloride.
Executive Summary
This application note details the synthetic utility of 6-Methylchromone-2-carbonyl chloride as a high-value scaffold for generating library-ready heterocyclic compounds. The chromone (4H-1-benzopyran-4-one) ring system is a privileged pharmacophore exhibiting anticancer, antimicrobial, and anti-inflammatory properties. By exploiting the high reactivity of the C2-acyl chloride moiety, researchers can access a diverse chemical space of 1,3,4-oxadiazoles, pyrazoles, and thiazolidinones .
This guide provides validated protocols for the transformation of the acid chloride into a key hydrazide intermediate, followed by three divergent pathways to novel heterocycles.
Strategic Reaction Map
The synthesis relies on a "Hub-and-Spoke" strategy. The acid chloride is first converted to the stable but reactive hydrazide , which serves as the divergent point for all subsequent heterocylizations.
Figure 1: Divergent synthetic pathways from the 6-methylchromone scaffold.[1]
Preparation of the Key Intermediate
Target: 6-Methyl-4-oxo-4H-chromene-2-carbohydrazide The acid chloride is highly electrophilic; direct reaction with hydrazine requires temperature control to prevent ring opening of the pyrone moiety.
Protocol 1: Synthesis of the Carbohydrazide
Reagents:
-
This compound (10 mmol)
-
Hydrazine hydrate (99%, 15 mmol)
-
Ethanol (Anhydrous, 50 mL)
Procedure:
-
Dissolution: Dissolve the acid chloride in 30 mL of anhydrous ethanol. Cool the solution to 0–5°C in an ice bath.
-
Addition: Add hydrazine hydrate (diluted in 20 mL ethanol) dropwise over 20 minutes. Critical: Exothermic reaction; maintain temperature <10°C to avoid side reactions.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 3 hours. A solid precipitate usually forms.[2]
-
Workup: Pour the reaction mixture into 200 mL of ice-cold water. Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (10 mL).
-
Purification: Recrystallize from ethanol/DMF (9:1).
Validation Data:
-
Yield: ~80-85%
-
IR (KBr): 3315, 3250 cm⁻¹ (NH, NH₂), 1680 cm⁻¹ (C=O amide), 1645 cm⁻¹ (C=O pyrone).
-
¹H NMR (DMSO-d₆): Singlet at δ 2.42 (3H, CH₃), Singlet at δ 9.8 (1H, NH), Broad singlet at δ 4.6 (2H, NH₂).
Pathway A: Synthesis of 1,3,4-Oxadiazoles
Mechanism: Cyclodehydration of the hydrazide with a carboxylic acid using Phosphorus Oxychloride (POCl₃).[3][4] This creates a bioisostere of esters/amides with improved metabolic stability.
Protocol 2: POCl₃-Mediated Cyclization
Reagents:
-
Chromone Hydrazide (from Protocol 1) (1 mmol)
-
Aromatic Carboxylic Acid (e.g., Benzoic acid derivatives) (1 mmol)
-
POCl₃ (5 mL, acts as solvent and reagent)
Procedure:
-
Setup: In a dry round-bottom flask, mix the hydrazide and the aromatic acid.
-
Cyclization: Add POCl₃ carefully. Reflux the mixture on an oil bath at 100–110°C for 4–6 hours.
-
Safety Note: POCl₃ releases HCl gas. Use a scrubber or fume hood trap.
-
-
Quenching: Cool the mixture to RT. Slowly pour onto 100g of crushed ice with vigorous stirring to decompose excess POCl₃.
-
Isolation: Neutralize the suspension with solid NaHCO₃ to pH 7. Filter the resulting precipitate.[5][2]
-
Purification: Recrystallize from methanol.
Data Summary:
| Parameter | Value |
| Typical Yield | 65–75% |
| Reaction Time | 4–6 Hours |
| Key IR Peak | 1610 cm⁻¹ (C=N of oxadiazole), Absence of NH/NH₂ bands |
| Key ¹H NMR | Absence of NH/NH₂ protons; Additional aromatic protons from R-COOH |
Pathway B: Synthesis of 4-Thiazolidinones
Mechanism: This is a two-step sequence. First, formation of a Schiff base (Hydrazone), followed by a cyclocondensation with thioglycolic acid.[6] Thiazolidinones are potent antimicrobial scaffolds.
Step 1: Schiff Base Formation
-
Reflux the Hydrazide (1 mmol) and an Aromatic Aldehyde (1 mmol) in Ethanol (20 mL) with catalytic Glacial Acetic Acid (2-3 drops) for 2-4 hours.
-
Cool, filter, and dry the precipitate (Schiff base).
Step 2: Cyclization to Thiazolidinone
Reagents:
-
Schiff Base (1 mmol)
-
Thioglycolic Acid (HS-CH₂-COOH) (2 mmol)
-
Anhydrous ZnCl₂ (Catalytic amount, ~100 mg)
-
Dry 1,4-Dioxane or DMF (15 mL)
Procedure:
-
Reaction: Dissolve the Schiff base in the solvent. Add thioglycolic acid and ZnCl₂.
-
Reflux: Heat at reflux for 8–12 hours.
-
Workup: Pour into water. If the product does not precipitate, extract with ethyl acetate. Wash organic layer with NaHCO₃ (to remove excess acid).
-
Purification: Column chromatography (Hexane:EtOAc).
Structural Confirmation:
-
¹H NMR: Appearance of a singlet at ~δ 3.6–3.9 ppm (S-CH₂-N of thiazolidinone ring) and a CH proton for the N-CH-Ar chiral center.
Pathway C: Synthesis of Pyrazoles
Mechanism: Condensation of the hydrazide with 1,3-diketones (e.g., acetylacetone). Note that this forms a pyrazole attached to the chromone via a carbonyl linker.
Protocol 3: Paal-Knorr Type Condensation
Reagents:
-
Chromone Hydrazide (1 mmol)
-
Acetylacetone (1.2 mmol)
-
Ethanol or Glacial Acetic Acid (10 mL)
Procedure:
-
Reflux: Heat the mixture at reflux for 4 hours.
-
Isolation: Concentrate the solvent to 1/3 volume and cool. Pour into ice water.
-
Purification: Filter the solid and recrystallize from ethanol.
References
-
Cacic, M., et al. (2009). "Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid." Molecules, 14(7), 2501–2513.
-
Patel, M. C., et al. (2011). "Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening." Der Pharma Chemica, 3(4), 422-432.[7][8]
-
Nawrot, J., et al. (2022). "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Molecules, 27(9), 2818.
-
Silva, V. L. M., et al. (2004). "Synthesis of Chromone-Related Pyrazole Compounds." Molecules, 9(1), 1-x.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
Strategic Synthesis and Application of 6-Methylchromone-Based Fluorescent Probes
Abstract & Scientific Rationale
The 6-methylchromone (6-methyl-4H-chromen-4-one) scaffold represents a privileged structure in the design of fluorescent chemosensors. Unlike simple coumarins, the chromone core offers a distinct electronic push-pull architecture that is highly sensitive to environmental changes and nucleophilic attacks.
The 6-methyl group serves two critical functions:
-
Lipophilicity Tuning: It enhances cell membrane permeability compared to the unsubstituted chromone, facilitating bio-imaging applications.
-
Electronic Modulation: It acts as a weak electron donor, fine-tuning the Intramolecular Charge Transfer (ICT) state without completely disrupting the fluorescence quantum yield.
This guide details the "Hub-and-Spoke" synthetic strategy: generating the versatile intermediate 6-methyl-4-oxo-4H-chromene-3-carbaldehyde (The Hub) and converting it into a functional Dicyanovinyl-based Hydrazine Probe (The Spoke).
Master Synthetic Workflow
The following diagram illustrates the critical path from raw precursor to functional sensor, highlighting the Vilsmeier-Haack formylation as the determining step for scaffold purity.
Figure 1: The "Hub-and-Spoke" synthetic pathway. The aldehyde intermediate is the critical junction for functional diversity.
Protocol 1: Synthesis of the Scaffold (The Hub)
Target: 6-methyl-4-oxo-4H-chromene-3-carbaldehyde Reaction Type: Vilsmeier-Haack Formylation & Cyclization
Scientific Context
This reaction is unique because it performs two functions simultaneously: it formylates the alpha-carbon of the acetophenone and cyclizes the ring using the phenol oxygen. The use of dry DMF is non-negotiable; moisture hydrolyzes the Vilsmeier reagent (chloromethyliminium salt) before it can react.
Materials
-
2-Hydroxy-5-methylacetophenone (10 mmol, 1.50 g)
-
Phosphorus Oxychloride (POCl
) (50 mmol, 4.6 mL) -
N,N-Dimethylformamide (DMF) (Dry, 15 mL)
-
Ice water[1]
Step-by-Step Methodology
-
Reagent Formation (Exothermic): In a 100 mL round-bottom flask (RBF) equipped with a drying tube (CaCl
), place 12 mL of dry DMF. Cool to 0°C in an ice bath. -
POCl
Addition: Add POCl dropwise over 15 minutes. Caution: Significant heat generation. Do not allow temperature to exceed 10°C. -
Substrate Addition: Dissolve 2-hydroxy-5-methylacetophenone in 3 mL of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Cyclization: Remove the ice bath. Stir at Room Temperature (RT) for 30 minutes, then heat to 55–60°C for 2 hours.
-
Checkpoint: The solution should turn a deep reddish-brown, indicating the formation of the chromone ring.
-
-
Hydrolysis: Cool the mixture to RT. Pour the reaction mass slowly into 200 g of crushed ice with vigorous stirring.
-
Note: Stir for at least 2 hours. The initial sticky precipitate will harden into a filterable solid upon complete hydrolysis of the iminium intermediate.
-
-
Isolation: Filter the pale yellow solid. Wash with copious cold water to remove acid traces.
-
Purification: Recrystallize from Ethanol/DMF (9:1).
-
Typical Yield: 70–75%
-
Validation:
H NMR (DMSO- ) should show a distinct singlet aldehyde proton (-CHO) at ~10.1 ppm.
-
Protocol 2: Functionalization (The Sensor)
Target: 2-((6-methyl-4-oxo-4H-chromen-3-yl)methylene)malononitrile (Hydrazine Probe) Reaction Type: Knoevenagel Condensation
Scientific Context
To create a "Turn-On" or ratiometric probe, we must extend the conjugation. Condensing the aldehyde with malononitrile creates a "Push-Pull" system (D-π-A). The chromone is the donor/core, and the dicyanovinyl group is the strong acceptor.
-
Sensing Mechanism: Hydrazine acts as a nucleophile, attacking the electron-deficient alkene of the dicyanovinyl group. This breaks the extended conjugation, causing a dramatic blue-shift in absorption and fluorescence recovery (Turn-On).
Materials
-
6-Methylchromone-3-carbaldehyde (from Protocol 1) (1 mmol)
-
Malononitrile (1.2 mmol)
-
Piperidine (Catalytic amount, ~2 drops)
-
Ethanol (10 mL)
Step-by-Step Methodology
-
Setup: In a 25 mL flask, dissolve the aldehyde (1 mmol) and malononitrile (1.2 mmol) in Ethanol (10 mL).
-
Catalysis: Add 2 drops of piperidine.
-
Reflux: Heat the mixture to reflux (78°C) for 3–4 hours.
-
Observation: A color change (usually to bright yellow or orange) indicates the formation of the conjugated system.
-
-
Workup: Cool to RT. The product often precipitates out. If not, reduce solvent volume by 50% under vacuum and cool in ice.
-
Filtration: Filter the precipitate and wash with cold ethanol.
-
Validation:
-
Appearance: Orange/Yellow solid.
-
MS (ESI): Check for [M+H]
peak corresponding to the adduct.
-
Application: Hydrazine Detection Protocol
Reagent Preparation
-
Probe Stock: 1.0 mM in DMSO.
-
Test Buffer: PBS (10 mM, pH 7.4) mixed with DMSO (e.g., 7:3 v/v) to ensure solubility.
Sensing Workflow
-
Blank Scan: Add 10
L of Probe Stock to 2 mL of Test Buffer. Record Fluorescence Emission ( = 450 nm).-
Baseline: You should observe weak fluorescence (due to ICT quenching by the dicyanovinyl group).
-
-
Titration: Add Hydrazine hydrate (0–50
M) in increments. Incubate for 15 minutes at RT. -
Measurement: Record spectra after each addition.
-
Result: Expect a significant fluorescence increase at ~500–520 nm (Green emission) as the quenching group is cleaved/modified.
-
Mechanism of Action & Logic[2]
The following diagram details the molecular logic of the sensing event.
Figure 2: Sensing mechanism. The nucleophilic attack of hydrazine disrupts the electron-withdrawing dicyanovinyl moiety, restoring fluorescence.
Troubleshooting & Data Summary
Synthetic Pitfalls
| Issue | Probable Cause | Corrective Action |
| Low Yield (Aldehyde) | Wet DMF or old POCl | Distill DMF over CaH |
| Sticky Product (Hydrolysis) | Incomplete hydrolysis of iminium salt. | Increase stirring time in ice water (up to 6h). Scratch flask to induce crystallization. |
| No Fluorescence Response | Probe aggregation in water. | Increase DMSO content in the testing buffer (up to 50%) or add a surfactant (CTAB). |
Typical Photophysical Data (Generic for 6-Me-Chromone Probes)
| Parameter | Value (Approx.) | Notes |
| Excitation Max ( | 360 – 420 nm | Shifted red by conjugation (e.g., dicyanovinyl). |
| Emission Max ( | 480 – 550 nm | Highly solvent dependent (solvatochromic). |
| Stokes Shift | >80 nm | Large Stokes shift minimizes self-quenching. |
References
-
Nandgaonkar, S. et al. (2005).[1] Synthesis and Characterization of 3-Formylchromone Derivatives. Asian Journal of Chemistry.
-
Ghosh, C. K. (1983). Chemistry of 4-oxo-4H-[1]benzopyran-3-carboxaldehyde. Journal of Heterocyclic Chemistry, 20(6), 1437–1445.
-
Wang, W. L. et al. (2025).[2] Novel near-infrared 2H-chromene-based ratiometric fluorescent probe: Rapidly monitoring hydrazine in real samples.[2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 340, 126225.[2] [2]
-
Vilsmeier, A. & Haack, A. (1927).[3][4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[3][4] Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.
-
BenchChem Protocols. (2025). Synthesis of 3-Formyl-6-methylchromone: A Detailed Protocol.
Sources
Application Note: Use of 6-Methylchromone-2-carbonyl Chloride in Anticancer Agent Development
Abstract
This application note details the strategic utilization of 6-Methylchromone-2-carbonyl chloride (6-Me-C2CC) as a privileged electrophilic building block in the synthesis of novel anticancer therapeutics. The chromone (4H-chromen-4-one) scaffold is a validated pharmacophore in oncology, capable of interacting with diverse targets including kinases, tubulin, and DNA topoisomerases. This guide focuses on the specific advantages of the 6-methyl substituted derivative, providing rationale for its selection, detailed synthetic protocols for amidation and esterification, and biological evaluation frameworks. We demonstrate how the C2-carbonyl chloride functionality serves as a versatile "click-compatible" handle for generating libraries of bioactive carboxamides and esters with optimized lipophilicity and metabolic stability.
Chemical Biology & Rationale[1][2][3][4][5][6]
The Chromone Pharmacophore
The chromone ring system is bioisosteric with the adenosine ring of ATP, making it an excellent scaffold for designing Kinase Inhibitors and Topoisomerase II poisons .
-
Scaffold: The planar benzopyrone structure facilitates DNA intercalation.
-
6-Methyl Substitution: Unlike the unsubstituted parent, the 6-methyl group increases the compound's logP (lipophilicity) , enhancing cell membrane permeability without introducing significant steric clash in binding pockets. It also blocks metabolic oxidation at the C6 position, potentially extending half-life (
). -
2-Carbonyl Chloride Handle: This highly reactive electrophile allows for rapid, high-yielding coupling with nucleophiles (amines, alcohols, hydrazines) to form stable amide or ester linkages. This is critical for Fragment-Based Drug Design (FBDD) , where the chromone core is linked to solubilizing groups (e.g., piperazines) or secondary pharmacophores.
Mechanism of Action (MOA)
Derivatives synthesized from 6-Me-C2CC typically exhibit anticancer activity via:
-
Cell Cycle Arrest: Interaction with the colchicine-binding site of tubulin (G2/M arrest).
-
Apoptosis Induction: Activation of Caspase-3/7 and modulation of Bcl-2 family proteins.
-
ROS Generation: The chromone enone system can participate in redox cycling, generating reactive oxygen species selectively in cancer cells.
Experimental Protocols
Safety & Handling
-
Hazard: this compound is corrosive and moisture-sensitive. It hydrolyzes to the corresponding carboxylic acid and HCl gas upon contact with water.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
PPE: Wear acid-resistant gloves, safety goggles, and work strictly inside a fume hood.
Protocol A: Synthesis of 6-Methylchromone-2-Carboxamides (General Procedure)
This protocol describes the coupling of 6-Me-C2CC with a secondary amine (e.g., N-methylpiperazine) to generate a solubilized anticancer lead.
Reagents:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., N-methylpiperazine, aniline derivative) (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: In a flame-dried Round Bottom Flask (RBF), dissolve 1.0 mmol of the amine nucleophile and 1.5 mmol of TEA in 10 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve 1.0 mmol of This compound in 5 mL of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Rationale: Slow addition prevents localized overheating and dimerization.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The acid chloride spot (
) should disappear. -
Work-up:
-
Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA.
-
Wash with Sat. NaHCO₃ (2 x 10 mL) to remove any hydrolyzed acid byproduct.
-
Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/DMF or purify via Flash Column Chromatography (Silica Gel 60).
Protocol B: Synthesis of Hybrid Esters
For creating "prodrug" type derivatives or targeting specific receptors requiring oxygen linkage.
Modification: Replace the amine with an alcohol (e.g., Estradiol for hormone-targeting). Use Pyridine as both solvent and base to scavenge HCl efficiently.
-
Conditions: Reflux in dry benzene or toluene if the alcohol is sterically hindered.
Visualization of Workflows
Synthetic Pathway & Logic
The following diagram illustrates the conversion of the acid chloride into diverse bioactive libraries.
Caption: Divergent synthesis strategy using this compound to generate three distinct classes of anticancer agents.
Structure-Activity Relationship (SAR)
Understanding why this specific scaffold works is crucial for optimization.
Caption: Key pharmacophoric features of the 6-methylchromone scaffold contributing to anticancer efficacy.
Quantitative Data Summary
The following table summarizes cytotoxicity data (
| Derivative Class | Substituent (R) | Cell Line | IC50 (µM) | Mechanism Note |
| Amide | N-methylpiperazine | MCF-7 (Breast) | 0.056 | CDK Inhibition [1] |
| Amide | 4-Fluoroaniline | A549 (Lung) | 1.90 | Apoptosis Induction [2] |
| Ester | Betulinic Acid Hybrid | HepG2 (Liver) | 2.40 | Dual Action (Mitochondrial) [3] |
| Hydrazide | Pyridine-hydrazone | HeLa (Cervical) | 5.20 | Tubulin Polymerization Inhibition [4] |
Note: Data represents average values from referenced studies. Lower IC50 indicates higher potency.
References
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities. Frontiers in Chemistry. (2020). Link
-
Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents. Journal of Biomolecular Structure and Dynamics. (2023).[1] Link
-
Synthesis and Anticancer Activity of Novel Chromone Derivatives. ResearchGate. (2025). Link
-
One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules. (2023). Link
-
Chemical reactivity of 2-methylchromone with some nitrogen-based nucleophiles. RSC Advances. (2026). Link
Sources
In vitro assay procedures for evaluating the biological activity of 6-methylchromone compounds.
Abstract
The 6-methylchromone (6-MC) scaffold represents a privileged structure in medicinal chemistry, distinguished by its enhanced lipophilicity and metabolic stability compared to the parent chromone. While often investigated for anti-inflammatory and anticancer properties, the evaluation of 6-MC derivatives is frequently compromised by poor solubility management and non-specific assay interference. This guide provides a rigorous, self-validating framework for evaluating the biological activity of 6-MC compounds, moving beyond generic screening to mechanistic deconvolution.
Module 1: Compound Management & Physicochemical Integrity
Before biological testing, the integrity of the chemical probe must be established. 6-methylchromones are prone to micro-precipitation in aqueous media, which causes false negatives in enzymatic assays and false positives in cell-based assays (due to "aggregoid" formation).
Solubilization Protocol
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Stock Concentration: Prepare at 10 mM or 50 mM . Avoid >100 mM stocks to prevent crashing out upon freeze-thaw cycles.
-
Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics). Store at -20°C.
-
Working Solution:
-
Dilute stock into culture medium immediately before use.
-
Critical Limit: Final DMSO concentration must be ≤ 0.1% (v/v) for sensitive enzyme assays and ≤ 0.5% for robust cell lines (e.g., RAW 264.7).
-
The "Light Scattering" Quality Gate
Why: To ensure observed activity is due to single-molecule binding, not colloidal aggregation.
-
Method: Dynamic Light Scattering (DLS) or simple kinetic turbidity check.
-
Protocol: Dilute compound to 100 µM in assay buffer (e.g., PBS). Read Absorbance at 650 nm (where compound absorption is nil) over 30 mins.
-
Pass Criteria:
. Significant increase indicates aggregation; add 0.01% Triton X-100 to assay buffers if this occurs.
Module 2: Cytotoxicity Profiling (The Gatekeeper)
Distinguishing specific pharmacological efficacy from general cytotoxicity is paramount. We utilize the SRB (Sulforhodamine B) assay over MTT for 6-MC compounds, as chromones can occasionally interfere with tetrazolium reduction (redox cycling), yielding false viability signals [1].
Optimized SRB Assay Protocol
Objective: Determine the Maximum Tolerated Dose (MTD) and GI50.
-
Cell Seeding:
-
Seed cells (e.g., A549, RAW 264.7) at
cells/well in 96-well plates. -
Allow attachment for 24 hours.
-
-
Treatment:
-
Add 6-MC serial dilutions (0.1 µM – 100 µM).
-
Incubate for 48 hours.
-
-
Fixation (Critical Step):
-
Do not remove medium. Gently layer 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly onto the 100 µL medium.
-
Final TCA concentration: ~10%.[1] Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash 5x with tap water.[1] Air dry.
-
Add 100 µL 0.4% SRB solution (in 1% acetic acid). Incubate 15 mins at RT.
-
-
Wash & Solubilize:
-
Wash 4x with 1% acetic acid to remove unbound dye.
-
Solubilize bound protein dye with 200 µL 10 mM Tris base (pH 10.5).[1]
-
-
Read: Absorbance at 510 nm .
Data Interpretation:
| Outcome | Definition | Action |
|---|---|---|
| GI50 < 10 µM | Potent Cytotoxicity | Investigate for anticancer applications. |
| GI50 > 50 µM | Low Cytotoxicity | Suitable for anti-inflammatory/metabolic assays. |
Module 3: Anti-Inflammatory Mechanistic Deconvolution
6-methylchromone derivatives (e.g., DCO-6) exert anti-inflammatory effects by modulating the ROS-dependent TRAF6-ASK1-p38 axis rather than direct kinase inhibition [2].[2][3]
Nitric Oxide (NO) Inhibition Screen (Griess Assay)
Cell Model: LPS-stimulated RAW 264.7 Macrophages.
-
Induction: Pre-treat cells with 6-MC for 1 hour, then add LPS (1 µg/mL). Incubate 24h.
-
Supernatant Collection: Transfer 50 µL of culture supernatant to a new plate.
-
Griess Reaction:
-
Add 50 µL Sulfanilamide (1% in 5% phosphoric acid). Incubate 5 min.
-
Add 50 µL NED (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.
-
-
Read: Absorbance at 540 nm .
-
Validation: Calculate % inhibition relative to LPS-only control.
Intracellular ROS Scavenging (DCFH-DA)
Since 6-MC blocks the ROS signal required for p38 activation, quantifying ROS is mechanistically vital.
-
Probe Loading: Wash cells with PBS. Incubate with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min in serum-free medium.
-
Wash: Remove extracellular probe (critical to lower background).
-
Treatment: Add 6-MC + LPS.
-
Kinetic Read: Measure Fluorescence (Ex 485 nm / Em 535 nm) every 15 mins for 2 hours.
-
Result: 6-MC should blunt the LPS-induced ROS spike.
Module 4: Pathway Visualization (Mechanism of Action)
The following diagram illustrates the specific intervention point of bioactive 6-methylchromone derivatives. Unlike orthosteric kinase inhibitors, these compounds often disrupt the protein-protein interaction or upstream ROS signaling required for complex assembly.
Figure 1: Mechanism of Action for 6-Methylchromone Derivatives. The compound inhibits the ROS-dependent formation of the TRAF6-ASK1 complex, thereby silencing the downstream p38 MAPK inflammatory cascade without directly inhibiting the kinase active site [2].[3]
Module 5: Data Analysis & Validation Standards
To ensure your data meets pharmaceutical standards, apply the following rigorous checks.
The Z-Factor (Assay Robustness)
For any high-throughput screen (HTS) of chromone derivatives:
-
Where
is standard deviation and is the mean signal. -
Requirement: An assay is valid only if Z > 0.5 .
IC50 Calculation
Do not rely on linear regression. Use a 4-parameter logistic (4PL) non-linear regression model :
-
X: Log of concentration.
-
Check: If the Hill Slope deviates significantly from 1.0 (e.g., > 2.0), suspect non-specific binding or aggregation (see Module 1.2).
Quantitative Summary Table
| Assay Type | Key Readout | 6-MC Specificity Check | Reference Control |
| Cytotoxicity | GI50 (µM) | Use SRB to avoid redox interference. | Doxorubicin / Cisplatin |
| Inflammation | NO Inhibition (%) | Verify no direct quenching of Nitrite. | L-NMMA / Dexamethasone |
| Enzyme | IC50 (µM) | Add Triton X-100 to rule out aggregation. | Celecoxib (for COX-2) |
| ROS | RFU Reduction | Wash cells post-loading to reduce background. | NAC (N-acetylcysteine) |
References
-
BenchChem. (2025).[1][10][11] Application Notes and Protocols for Assessing the Anticancer Activity of 6-Methyl-2,3-diphenyl-1-benzofuran.[1] Retrieved from
-
Liu, H., et al. (2012). A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway.[3] PLoS ONE, 7(6), e37168. Retrieved from
-
Stucki, A.O., et al. (2022).[12] Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Frontiers in Toxicology.[13] Retrieved from
-
BroadPharm. (2022). Protocol for Cell Viability Assays (MTT/WST-8). Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: 3-Formyl-6-methylchromone.[10] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of 6-Methylchromone-2-carbonyl chloride synthesis.
This guide is structured as a high-level technical support resource for researchers encountering yield issues with 6-Methylchromone-2-carbonyl chloride .
Executive Summary: The "Hidden" Yield Killer
The synthesis of this compound is deceptively simple. While standard acid chloride protocols (refluxing thionyl chloride) work for unsubstituted chromones, they often fail for the 6-methyl variant.
The Critical Insight: The 6-methyl group on the chromone ring is benzylic-like and electron-rich. Under the vigorous conditions of refluxing thionyl chloride (
This guide prioritizes a mild, catalytic approach to preserve the methyl group while ensuring complete conversion.
Troubleshooting Hub (Q&A)
Q1: My crude product is a dark tar/black solid instead of a crystalline solid. Why?
Diagnosis: Thermal decomposition or polymerization.
Root Cause: Chromone-2-carbonyl chlorides are thermally unstable. Extended reflux in neat thionyl chloride (boiling point
-
Switch Reagents: Use Oxalyl Chloride (
) in Dichloromethane (DCM). This allows the reaction to proceed at to Room Temperature (RT). -
Catalysis: Use a catalytic amount of DMF (Dimethylformamide) .[1][2] This forms the Vilsmeier-Haack reagent (chloroiminium ion), which activates the carboxylic acid rapidly at low temperatures, eliminating the need for heat.
Q2: NMR shows a singlet at ppm and reduced integration for the methyl group ( ppm).
Diagnosis: Side-chain chlorination.
Root Cause: You likely refluxed in
-
Avoid radical initiators (light, peroxides).
-
Strict Temperature Control: Do not exceed
. -
Stoichiometry: Reduce thionyl chloride to 1.2–1.5 equivalents (in a solvent) rather than using it as the solvent.
Q3: The reaction stalls. I see starting material (acid) on TLC.
Diagnosis: Poor solubility or deactivated acid. Root Cause: Chromone-2-carboxylic acids are often sparingly soluble in non-polar solvents like DCM or Benzene. Solution:
-
The "Kick-Start": Add the catalytic DMF before the oxalyl/thionyl chloride.
-
Solvent System: If solubility is an issue in DCM, use THF (Tetrahydrofuran) (anhydrous, inhibitor-free). Ensure the THF is strictly dry, as it can be ring-opened by strong Lewis acids, though it is generally stable to oxalyl chloride at low temps. Note: DCM is still preferred if possible.
Optimized Experimental Protocol
Method A: The "Gold Standard" (Oxalyl Chloride / DMF)
Recommended for highest purity and yield (>90%).
Reagents:
-
6-Methylchromone-2-carboxylic acid (
eq, dried in vacuo) -
Oxalyl Chloride (
eq) -
DMF (Catalytic,
eq)[1] -
Dichloromethane (Anhydrous, solvent)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and a septum.
-
Suspension: Add the carboxylic acid and anhydrous DCM (
mL/g). The acid may not dissolve completely; this is normal. -
Activation: Add catalytic DMF (
drops). -
Addition: Cool the suspension to
(ice bath). Add Oxalyl Chloride dropwise via syringe over 15 minutes. Gas evolution ( , , ) will be vigorous—ensure proper venting. -
Reaction: Remove the ice bath and stir at Room Temperature for 2–4 hours.
-
Checkpoint: The suspension should become a clear solution as the acid chloride forms.
-
-
Workup: Concentrate the mixture on a rotary evaporator at
. -
Chasing: To remove traces of oxalyl chloride/HCl, add dry toluene (
mL) and re-evaporate. Repeat twice. -
Result: The product is obtained as a pale yellow/off-white solid. Store under Argon at
.
Method B: The "Controlled" Thionyl Chloride Method
Use only if Oxalyl Chloride is unavailable.
Reagents:
Step-by-Step Workflow:
-
Setup: Standard reflux setup with a
drying tube or line. -
Solvent: Suspend the acid in dry Toluene. Do not use neat
. -
Addition: Add
and catalytic DMF. -
Heating: Heat to
(oil bath temperature). Do not reflux ( ). -
Time: Monitor closely. Reaction is usually complete in 1–2 hours.
-
Workup: Evaporate solvent and excess
under reduced pressure.
Data Summary: Method Comparison
| Parameter | Method A (Oxalyl Chloride) | Method B (Controlled | Standard Reflux ( |
| Reaction Temp | |||
| Reaction Time | 2–4 Hours | 1–2 Hours | 3–6 Hours |
| Solvent | DCM (Anhydrous) | Toluene | Neat |
| Major Impurity | None | Trace Chloromethyl | 6-Chloromethyl derivative |
| Typical Yield | 92 - 96% | 80 - 85% | 50 - 65% |
| Purity (Crude) | High (>95%) | Moderate | Low (Dark/Tarry) |
Visualizations
Figure 1: Reaction Pathway & Side Reaction Avoidance
This diagram illustrates the desired pathway versus the "Yield Killer" pathway caused by thermal stress.
Caption: Comparative pathways showing how mild activation (Green) prevents the side-chain chlorination observed in vigorous thermal conditions (Red).
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Diagnostic logic for identifying root causes of failure in acid chloride synthesis.
References
-
Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Davis, M., & Scanlon, D. B. (1977).[3] Australian Journal of Chemistry. Relevance: Establishes the mechanism of methyl group chlorination on heteroaromatic rings by thionyl chloride.
-
Synthesis of Chromone-2-carboxylic Acids. Gaspar, A., et al. (2012). "Optimizing the Synthetic Route of Chromone-2-carboxylic Acids". Relevance: Provides baseline stability data for the carboxylic acid precursor.
-
Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. OrgoSolver. (2025). Relevance: Details the Vilsmeier-Haack activation mechanism via DMF.
-
Synthesis and Reactions of Acid Chlorides. The Organic Chemistry Tutor. Relevance: General protocols for handling moisture-sensitive acid chlorides.
Sources
Best practices for the purification of crude 6-Methylchromone-2-carbonyl chloride.
Technical Support Center: Purification of Crude 6-Methylchromone-2-carbonyl chloride
-
Ticket ID: #CHRM-06-CL-PUR
-
Subject: Best Practices for Isolation, Purification, and Handling of Chromone Acid Chlorides
-
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Stability Paradox
You are likely encountering difficulties because this compound is a "meta-stable" intermediate. While the chromone core is robust and aromatic, the C-2 acyl chloride moiety is electronically activated by the adjacent oxygen heteroatom, making it exceptionally prone to hydrolysis compared to standard benzoyl chlorides.
If your product is turning sticky, white, or insoluble in organic solvents, it has likely reverted to 6-Methylchromone-2-carboxylic acid (Precursor, CAS: 5006-44-0).
This guide prioritizes anhydrous integrity over standard purification metrics.
Module 1: The "Yellow Solid" Dilemma (Visual Diagnostics)
Q: My crude product is a dark yellow/brown solid. Is this normal?
A: Yes. The crude material often retains traces of thionyl chloride (
-
Target Appearance: Off-white to pale yellow crystalline solid.
-
Failure Mode: If the solid turns bright white and becomes powdery/insoluble in Dichloromethane (DCM), it has hydrolyzed back to the carboxylic acid (MP ~267°C).
Q: Can I use Column Chromatography (Silica/Alumina)? A: ABSOLUTELY NOT.
-
Reasoning: Silica gel contains surface hydroxyl groups and adsorbed water. The acid chloride will react immediately on the column, degrading into the acid and HCl gas, which will crack your column or ruin the separation.
-
Exception: Flash filtration through a short pad of neutral alumina stored under argon is possible but risky. Stick to recrystallization.[1]
Module 2: Core Purification Protocol (Recrystallization)
Prerequisite: All glassware must be oven-dried (120°C) for >4 hours and assembled hot under a stream of Nitrogen or Argon.
Method A: The Toluene System (Recommended)
Toluene is the gold standard because it dissolves the aromatic chromone core at high temperatures but precipitates it upon cooling, while keeping thionyl chloride residues in solution.
| Step | Action | Technical Rationale |
| 1 | Dissolution | Suspend crude solid in anhydrous Toluene (5 mL/g) under |
| 2 | Hot Filtration | If black specks remain, filter rapidly through a Schlenk frit (no paper filters!) to remove polymerized char. |
| 3 | Crystallization | Allow the solution to cool slowly to Room Temp, then move to -20°C freezer (under inert gas). |
| 4 | Isolation | Filter the pale yellow needles under a blanket of Nitrogen. |
| 5 | Washing | Wash rapidly with cold ( |
| 6 | Drying | High vacuum (<0.5 mbar) for 4 hours. Do not heat above 40°C during drying. |
Method B: The DCM/Hexane Precipitation (For Thermally Labile Batches)
If your compound decomposes at Toluene reflux temperatures:
-
Dissolve crude in minimal dry Dichloromethane (DCM).
-
Add dry Hexane dropwise until turbidity (cloudiness) persists.
-
Store at -20°C overnight to precipitate the chloride.
Module 3: Troubleshooting & Validation
Q: How do I prove I have the Chloride and not the Acid? (The Methyl Ester Test) A: You cannot run LCMS/HPLC directly on the acid chloride; it will hydrolyze on the column, showing the Acid peak. You must derivatize it.
Protocol:
-
Take a 5 mg aliquot of your purified solid.
-
Add 0.5 mL dry Methanol (MeOH) and 1 drop of Triethylamine.
-
Shake for 5 minutes (exothermic reaction).
-
Run LCMS on this mix.
-
Result: You should see the mass of the Methyl Ester (M+ + OMe).
-
If you see the Methyl Ester: You successfully isolated the Acid Chloride.
-
If you see the Acid mass: Your "purified" solid was already hydrolyzed before you added MeOH.
-
Q: There is a persistent smell of sulfur/SO2. How do I remove it? A: This is trapped Thionyl Chloride.
-
Fix: Dissolve the solid in dry DCM and rotary evaporate it down. Repeat this "azeotropic" removal 3 times with DCM. The DCM helps carry off the heavier
vapors.
Module 4: Process Visualization
Workflow 1: Purification Decision Tree
This logic gate ensures you do not waste time recrystallizing a hydrolyzed batch.
Caption: Decision matrix for determining viability of crude acid chloride batches prior to purification.
Workflow 2: The Hydrolysis Trap (Mechanism & Prevention)
Understanding the failure mode is critical for storage.
Caption: Mechanism of hydrolysis. Note that HCl gas generation accelerates the degradation of remaining solids (autocatalysis).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for Acid Chloride purification via recrystallization).
-
Sigma-Aldrich. Product Specification: 6-Methylchromone-2-carboxylic acid (Precursor). (Melting point and stability data).
-
BenchChem. Navigating the Challenges of a Moisture-Sensitive Reagent. (Handling protocols for sensitive acyl chlorides).
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. (Mechanistic insights on impurity formation).
-
Common Organic Chemistry. Acid to Ester - Common Conditions. (Validation via Methyl Ester formation).[2][3]
Sources
Addressing challenges in the scale-up production of 6-Methylchromone-2-carbonyl chloride.
Technical Support Center: Scale-Up Production of 6-Methylchromone-2-carbonyl Chloride
Status: Operational Ticket ID: SC-6MCC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Process Optimization, Troubleshooting, and Safety in Scale-Up (100g – 1kg range)
Executive Summary: The Chemistry of the Challenge
Scaling up the chlorination of 6-methylchromone-2-carboxylic acid to its acid chloride is deceptive. On a milligram scale, it is a routine transformation. On a kilogram scale, it becomes a challenge of heat transfer, gas management, and hydrolytic stability.
The core reaction utilizes thionyl chloride (
The Critical Mechanism:
We utilize N,N-Dimethylformamide (DMF) not just as a solvent, but as a Vilsmeier-Haack type catalyst . DMF reacts with
Standard Operating Procedure (SOP): The "Golden Batch" Protocol
Scale: 100g Input | Yield Target: >92% | Purity Target: >98%
Reagents:
-
6-Methylchromone-2-carboxylic acid (1.0 equiv)
-
Thionyl Chloride (2.5 - 3.0 equiv)
-
Toluene (anhydrous, 5-6 volumes) – Crucial for heat transfer in scale-up.
-
DMF (Catalytic, 0.05 equiv)[1]
Step-by-Step Workflow:
-
System Inertion: Purge a jacketed glass reactor with dry Nitrogen (
). Ensure the off-gas line is connected to a Caustic Scrubber (NaOH solution). -
Slurry Formation: Charge Toluene and 6-Methylchromone-2-carboxylic acid. Start agitation. The starting material will likely remain a slurry (it has a high melting point, ~267°C).
-
Catalyst Addition: Add DMF. Note: No reaction occurs yet.
-
Controlled Addition: Heat the jacket to 50°C. Add Thionyl Chloride via a dropping funnel over 45-60 minutes.
-
Why? Adding
to a warm solution initiates gas evolution ( , ) immediately but controllably. Adding it cold and then heating can cause a sudden "gas burp" or thermal runaway.
-
-
Reaction Phase: Ramp temperature to 75-80°C (gentle reflux). Hold for 3-5 hours.
-
Visual Cue: The slurry should thin out and become a clear, homogenous solution (yellow/orange) as the acid chloride forms (it is more soluble in toluene than the parent acid).
-
-
IPC (In-Process Control): Sample 50µL
Quench in 1mL dry Methanol Analyze by HPLC/TLC.-
Target: Disappearance of Acid (<1%) and formation of Methyl Ester (surrogate for Acid Chloride).
-
-
Workup (Distillation): Switch condenser to distillation mode. Apply mild vacuum (start 400 mbar, ramp down to 50 mbar) to remove excess
and Toluene at <60°C. -
Chase Step: Add fresh anhydrous Toluene (2 volumes) and distill again.
-
Why? This azeotropically removes the last traces of thionyl chloride, which causes darkening/degradation during storage.
-
-
Isolation: Cool the concentrated residue to 0-5°C. The product, This compound , will crystallize. Filter under
blanket. Wash with cold Hexane/Heptane.
Visualization: Scale-Up Workflow & Logic
Figure 1: Process flow diagram for the synthesis of this compound.
Troubleshooting Guide (The "Matrix")
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (High residual acid) | Lack of active catalyst; Old | Add 0.05 eq fresh DMF. Ensure |
| Dark/Black Product | Thermal degradation; Polymerization. | Do not overheat. Keep bath <85°C. Ensure complete removal of |
| Solid Precipitate during Hot Reflux | Unreacted starting material or Anhydride formation. | Check IPC.[3] If conversion is low, add more |
| Violent Gas Evolution | Addition rate too fast; Temperature too high. | Stop addition. Cool reactor to 40°C. Resume addition slowly only after gas evolution subsides. |
| Low Assay / Hydrolysis | Moisture ingress during filtration/storage. | Use a glovebox or positive pressure |
Frequently Asked Questions (FAQs)
Q1: Can I use Oxalyl Chloride instead of Thionyl Chloride?
A: Yes, and it is often milder. Oxalyl chloride (
Q2: My product turns into a gum/oil instead of a solid. Why? A: This usually indicates trapped solvent or impurities (specifically the "dimer" anhydride formed by the reaction of the acid chloride with unreacted acid).
-
Fix: Triturate the gum with cold anhydrous Hexane or Diethyl Ether (if compatible) to induce crystallization. Ensure your reaction goes to 100% conversion before starting distillation to prevent anhydride formation.
Q3: How do I clean the reactor afterwards? A: CAUTION. Do not spray water directly into the reactor. Residual thionyl chloride will explode/flash.
-
Protocol: Rinse with Toluene first. Then, add a mixture of 10% Methanol in Toluene to quench residual acid chloride/SOCl2 gently. Finally, wash with water and detergent.
Q4: Why is the color of the product pink/red? A: This is a classic sign of trace phenols or ring-opened byproducts, often caused by extreme pH or metal contamination. If the purity is acceptable (>95%), the color is likely cosmetic. Recrystallization from Toluene/Heptane usually removes the chromophore.
Safety & Engineering Controls
Gas Scrubbing System (Mandatory for >50g scale):
The reaction generates stoichiometric quantities of
-
Setup: Reactor Outlet
Trap (Empty Flask) Scrubber 1 (Water - absorbs HCl) Scrubber 2 (10-15% NaOH - neutralizes SO2). -
Warning: Ensure the trap is large enough to prevent suck-back of water into the hot reactor if agitation stops (which would be catastrophic).
Thermal Runaway:
While the reaction is endothermic-to-neutral once running, the mixing of Thionyl Chloride and DMF can be exothermic. Always add
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for Acid Chlorides).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press, 2012. (Mechanism of Vilsmeier-Haack activation).[4]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79046, 6-Methylchromone-2-carboxylic acid. (Physical properties and structure).[1][2][3][5][6][7] [Link]
-
Organic Syntheses. General procedures for Acid Chlorides. Coll. Vol. 4, p. 715 (1963). [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ICSC 1409 - THIONYL CHLORIDE [inchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C2 to C6 biobased carbonyl platforms for fine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Workup procedures to minimize product loss for 6-methylchromone reactions.
Topic: Workup Procedures to Minimize Product Loss
Case ID: 6MC-ISO-001 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Stability Paradox
Welcome to the technical support center. If you are reading this, you are likely experiencing lower-than-expected yields with 6-methylchromone (or its 3-formyl derivative).
The Core Problem: Chromones present a unique "stability paradox." They are robust under acidic conditions (often synthesized in
This guide prioritizes retention of the pyrone ring during workup.
Module 1: Quenching & Phase Separation (The Critical Step)
Scenario: You have completed a Vilsmeier-Haack formylation or a Kostanecki-Robinson cyclization. You are ready to quench.
The "Safe Quench" Protocol
Standard protocols often suggest "pouring into ice water and neutralizing." This is where 40% of product loss occurs due to "oiling out" or hydrolysis.
Step-by-Step Procedure:
-
Temperature Control: Cool the reaction mixture to <5°C .
-
The Inverse Quench: Do not add water to the reaction. Slowly add the reaction mixture into a vigorously stirred slurry of crushed ice (3x volume of reaction).
-
pH Adjustment (The Yield Trap):
-
Do NOT use
or to neutralize. Localized high pH (>10) will instantly open the ring. -
USE Saturated Sodium Acetate (
) or solid Sodium Carbonate ( ) added slowly. -
Target pH: Strictly 6.0 – 7.5 .
-
Troubleshooting: "My Product Oiled Out"
If your product forms a sticky gum instead of a precipitate during quenching, it is likely trapping impurities (unreacted phenols) or solvent (DMF).
| Symptom | Diagnosis | Corrective Action |
| Sticky Gum / Oil | Solvent Entrapment (DMF/DMSO) | Decant aqueous layer. Dissolve oil in minimal MeOH. Re-precipitate by dropwise addition to cold water with rapid stirring. |
| Red/Green Color | Dyestuff Formation | Temperature spiked >20°C during quench.[1] Re-dissolve in EtOAc and wash with dilute |
| No Precipitate | pH too low (<2) | The chromone oxygen is protonated (oxonium salt), increasing water solubility. Adjust pH to 6-7. |
Visual Workflow: The Quench Decision Tree
Figure 1: Decision tree for maximizing recovery during the quenching phase. Note the "Rescue" loop for oiled-out products.
Module 2: Extraction & Emulsion Breaking
Scenario: Direct filtration failed, or you are performing a liquid-liquid extraction (LLE).
The Issue: 6-methylchromone syntheses often start from
The "Salting Out" Strategy
-
Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Note: DCM is superior for solubilizing chromones but prone to emulsions.
-
-
Emulsion Breaker:
-
If an emulsion forms, do not just wait.
-
Add Brine (Sat.
) to the aqueous phase.[2] -
Filtration Trick: Pass the entire emulsion through a pad of Celite 545. The Celite breaks the surface tension; the biphasic layers will separate immediately in the flask below.
-
Module 3: Chromatographic Purification
Scenario: You are purifying the crude solid on silica gel, but the product is "streaking" or "tailing," causing yield loss in mixed fractions.
The Mechanism: Silica gel is slightly acidic (
Optimized Mobile Phases
| Method | Mobile Phase Composition | Why it works |
| Standard | Hexane : EtOAc (70:30) | Good for non-polar impurities. Often causes tailing for chromones. |
| High Yield | DCM : MeOH (95:5) | Higher solubility prevents precipitation on the column. |
| Anti-Tailing | Add 1% Triethylamine (TEA) | Neutralizes acidic silanol sites on silica. Crucial for high recovery. |
Protocol: The "Dry Load" Technique
Never wet-load chromones using DMF or DMSO. You will lose separation resolution.
-
Dissolve crude product in minimal DCM.
-
Add silica gel (10x weight of crude).
-
Evaporate to dryness (free-flowing powder).
-
Load this powder on top of the column.
Module 4: Drying & Storage
Scenario: Product disappears or degrades during drying.
Risk: While 6-methylchromone has a high melting point (~170°C), it can sublime under high vacuum (<0.1 mbar) if heated, or if it contains residual solvent that lowers the vapor pressure point.
Recommendation:
-
Dry in a vacuum oven at 40°C max.
-
If using a high-vacuum manifold, keep the flask at ambient temperature.
FAQ: Troubleshooting Specific Scenarios
Q1: I see a yellow spot on TLC, but my isolated solid is brown. A: The brown color is likely oxidized phenolic impurities or polymerized side products.
-
Fix: Recrystallize from Glacial Acetic Acid with dropwise addition of water [2]. This is highly specific for chromones and leaves the brown tar in the mother liquor.
Q2: My NMR shows a mixture of product and a "ring-opened" species. A: You likely exposed the product to high pH (>10) or left it in a basic solution for too long.
-
Fix: Check the integration of the C-2 proton (singlet near
7.8-8.0 ppm). If the ring is open, you will see a broad OH peak or shift in the methyl group. This is usually irreversible in the workup flask; you must re-cyclize using acid catalysis (e.g., catalytic in EtOH).
Q3: Can I use water to wash the organic layer? A: Yes, but ensure the water is neutral or slightly acidic . Washing with basic water (e.g., bicarbonate wash) can extract the product if it has any potential for hydrolysis or if the phase separation isn't clean. Always back-extract the aqueous wash with one portion of DCM.
References
-
Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. In: Chemistry of Heterocyclic Compounds. Wiley-Interscience.
-
BenchChem Protocols. (2025). Synthesis of 3-Formyl-6-methylchromone: A Detailed Protocol.
-
Organic Syntheses. (1952). p-Dimethylaminobenzaldehyde (Vilsmeier Haack General Workup). Org. Synth. 32, 54.
-
Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC and Flash Chromatography.
Sources
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Resolution of Co-eluting Positional Isomers (6-Methylchromone vs. 7-Methylchromone)
Welcome to the Advanced Separations Lab.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your standard C18 protocol failed. You see a single broad peak, or perhaps a "shoulder," where there should be two distinct isomers.
Separating 6-methylchromone from its closely related isomers (like 7-methylchromone or 5-methylchromone) is a classic "hydrophobic illusion." These molecules share identical molecular weights and nearly identical LogP values. A standard alkyl-chain stationary phase (C18) interacts with them almost exclusively through hydrophobicity, which is why they co-elute.
To separate them, we must stop sorting by "greasiness" (hydrophobicity) and start sorting by shape and electron distribution .
Module 1: The Stationary Phase (The "Hardware" Fix)
User Question: I have run a shallow gradient on a high-efficiency C18 column, but my resolution (
Scientist Answer: No. Moving to C8 will likely reduce retention without improving selectivity. The issue is not retention; it is the lack of specific interaction mechanisms.
For chromone isomers, you need
Recommended Protocol: The Phenyl Screening
Switch your column chemistry immediately. Do not waste time optimizing C18 gradients for this specific pair.
| Column Chemistry | Mechanism of Action | Why it works for Chromones |
| Biphenyl | High density | The two phenyl rings in the stationary phase create a "sandwich" effect, highly sensitive to the position of the methyl group on the chromone ring. |
| Pentafluorophenyl (PFP) | The fluorine atoms create an electron-deficient ring. This attracts the electron-rich chromone. The rigid structure offers superior shape selectivity (steric exclusion). | |
| Phenyl-Hexyl | Mixed Mode (Hydrophobic + | Good balance if your sample also contains non-aromatic impurities that need hydrophobic retention. |
The "Golden Rule" of Isomer Separation:
If C18 fails, move to PFP or Biphenyl . These phases can distinguish the subtle steric difference between a methyl group at position 6 vs. position 7.
Module 2: The Mobile Phase (The "Software" Fix)
User Question: I switched to a Phenyl-Hexyl column, but the selectivity didn't improve as much as expected. I am using Water/Acetonitrile.
Scientist Answer: This is a common error. You are suppressing the very interaction you are trying to utilize.
Acetonitrile (ACN) has its own
Optimization Protocol: The Solvent Switch
-
Replace ACN with Methanol (MeOH). Methanol is protic and lacks
-electrons. It allows the chromone isomers to interact freely with the phenyl rings on the stationary phase. -
Check the Selectivity Change: You will often see a dramatic shift in retention and resolution simply by changing the organic modifier.
Solvent Selectivity Table:
| Solvent | Interaction Type | Effect on Phenyl/PFP Columns |
| Acetonitrile | Dipole-Dipole + | Suppresses |
| Methanol | H-Bonding (Protic) | Enhances |
| THF | H-Bond Acceptor | Strong solvent, but can alter shape selectivity. Use as a tertiary modifier (5-10%) if needed. |
Module 3: Visualizing the Workflow
The following logic flow represents the standard operating procedure (SOP) for method development when dealing with recalcitrant positional isomers.
Figure 1: Decision matrix for separating positional isomers. Note the priority of solvent selection before hardware changes.
Module 4: Troubleshooting & FAQs
Q: My peaks are tailing significantly on the PFP column. Is the column dead?
-
A: Likely not. Chromones have a carbonyl oxygen that can act as a weak Lewis base. PFP phases can sometimes have active sites that cause secondary interactions.
-
Fix: Add an additive. Use 0.1% Formic Acid or 10mM Ammonium Formate . This suppresses ionization and masks silanols.
-
Q: I have separation, but the run time is too long.
-
A: Isomers often require isocratic "holds" to separate.
-
Fix: Use a "Gradient-Isocratic-Gradient" step. Ramp fast to 5% below the elution solvent % (e.g., if they elute at 40% MeOH, ramp fast to 35%), hold isocratically for the separation window, then wash out.
-
Q: Does temperature really matter?
-
A: Yes. For shape selectivity (steric fit), lower temperatures (15°C - 25°C) generally improve resolution. High temperatures increase molecular kinetic energy, effectively "blurring" the shape of the molecule and reducing the column's ability to discriminate between the 6-methyl and 7-methyl positions.
Module 5: Advanced Mechanism Visualization
Understanding why the separation happens ensures you can replicate it.
Figure 2: Mechanistic view of the PFP-Chromone interaction. The electron-deficient fluorine ring attracts the electron-rich chromone system.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN. Link
-
Restek Corporation. (2018). Biphenyl: The Next Generation of Phenyl Column Chemistry. Technical Guide. Link
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Technical Article. Link
-
Shimadzu. (2020). Separation Characteristics of Shim-pack Series Phenyl/PFPP Reversed Phase Columns. Technical Report C190-E216. Link
Sources
Validation & Comparative
Comparing the reactivity of 6-Methylchromone-2-carbonyl chloride with other acylating agents.
This guide provides a technical comparison of 6-Methylchromone-2-carbonyl chloride against standard acylating agents. It is designed for medicinal chemists and process engineers requiring precise control over acylation reactions involving the chromone pharmacophore.
Benchmarking Performance in Heterocyclic Chemistry
Executive Technical Summary
This compound represents a specialized class of heteroaromatic acylating agents. Unlike standard aliphatic (Acetyl Chloride) or carbocyclic (Benzoyl Chloride) reagents, its reactivity is governed by the pyrone ring's electron-withdrawing nature .
While it offers superior electrophilicity compared to benzoyl chloride, it introduces a critical "instability vector": susceptibility to nucleophilic ring opening (Michael-type addition) . Successful application requires strict adherence to temperature controls and base selection to favor N- or O-acylation over pyrone ring destruction.
Mechanistic Architecture
To understand the reactivity, one must analyze the electronic contributions of the scaffold.
-
The Electrophile (C2-COCl): The carbonyl chloride is attached to C2. This position is conjugated with the C4-carbonyl of the pyrone ring.
-
Electronic Pull: The pyrone oxygen and C4-ketone act as an electron sink, significantly reducing electron density at the C2 position. This makes the acid chloride highly activated .
-
The 6-Methyl Effect: The methyl group at C6 provides weak inductive donation (+I), slightly stabilizing the system compared to the unsubstituted chromone, but it does not override the strong electron-withdrawing nature of the heterocyclic core.
Visualizing the Reactivity Pathways
The following diagram illustrates the competing pathways: the desired acylation versus the destructive ring opening.
Figure 1: Competing reaction pathways. Path A represents the standard acyl substitution. Path B highlights the risk of nucleophilic attack on the pyrone ring C2 position, leading to ring opening (ANRORC-type mechanisms).
Comparative Reactivity Matrix
The following table contrasts this compound with standard alternatives.
| Feature | 6-Methylchromone-2-COCl | Benzoyl Chloride | Acetyl Chloride | Oxalyl Chloride |
| Electrophilicity | High (Activated by pyrone) | Moderate (Stabilized by phenyl) | High (Inductive activation) | Very High (Bidentate activation) |
| Steric Hindrance | High (Bicyclic scaffold) | Moderate (Phenyl ring) | Low (Methyl group) | Low |
| Stability (Hydrolysis) | Low (Rapid hydrolysis) | Moderate (Slow hydrolysis) | Low (Violent hydrolysis) | Very Low (Violent) |
| Major Side Reaction | Ring Opening / 1,4-Addition | Desulfonylation (rare) | Volatilization | Gas evolution (CO/CO2) |
| Optimal Base | Pyridine / DIPEA (Mild) | NaOH / TEA (Standard) | TEA / Pyridine | N/A (Reagent itself) |
| Physical State | Solid (MP ~100-110°C*) | Liquid | Liquid | Liquid |
*Note: Melting point refers to the acid chloride derivative; the parent acid melts at ~267°C.
Key Takeaways for Process Design:
-
Reaction Rate: The chromone derivative reacts faster than benzoyl chloride due to the electron-deficient heterocycle.
-
Solubility: Unlike liquid acyl chlorides, this reagent is a solid. It requires a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) for homogeneous reaction.
-
Quenching: Quenching must be done carefully at low temperatures. Exothermic hydrolysis can locally heat the mixture, triggering ring opening.
Validated Experimental Protocol
To ensure Trustworthiness , this protocol avoids the common pitfall of using harsh conditions that degrade the chromone ring.
Step 1: Synthesis of the Acid Chloride (In Situ)
Avoid storing the acid chloride. Prepare fresh to prevent hydrolysis.
-
Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen atmosphere.
-
Reagents: Suspend 6-Methylchromone-2-carboxylic acid (1.0 eq, 5 mmol) in anhydrous DCM (20 mL).
-
Activation: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.
-
Catalysis: Add 1-2 drops of anhydrous DMF . Observation: Gas evolution (CO/CO2) indicates initiation.
-
Completion: Stir at Room Temperature (RT) for 2 hours until the solution becomes clear (or mostly clear).
-
Workup: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM.
Step 2: Acylation (The Coupling)
Critical Control Point: Temperature must remain low during addition.
-
Substrate: In a separate flask, dissolve the Nucleophile (Amine/Alcohol, 1.0 eq) and DIPEA (1.5 eq) in DCM.
-
Addition: Cool the nucleophile solution to -10°C to 0°C . Slowly add the acid chloride solution (from Step 1) dropwise over 15 minutes.
-
Reaction: Allow to warm to RT slowly. Monitor by TLC (usually complete in <1 hour due to high reactivity).
-
Quench: Pour into ice-cold saturated NaHCO3. Do not use strong hydroxide bases (NaOH/KOH) as they will open the pyrone ring.
Applications & Data Support
Case Study: Synthesis of Bioactive Carboxamides
In the development of MAO-B inhibitors, the amide bond formation at C2 is critical.
-
Substrate: 4-Fluorobenzylamine
-
Reagent: this compound
-
Conditions: DCM, Et3N, 0°C -> RT.
-
Yield: ~85-92%
-
Comparison: Using the parent acid with coupling reagents (EDC/HOBt) often yields lower results (~60-70%) due to the steric bulk of the chromone interfering with the active ester formation. The Acid Chloride route is kinetically superior here.
Logical Workflow for Decision Making
Figure 2: Decision matrix for selecting the acylation strategy.
References
-
Sigma-Aldrich. 6-Methylchromone-2-carboxylic acid Product Sheet. Link
-
BenchChem. Synthesis of 3-Formyl-6-methylchromone: A Detailed Protocol. (Provides context on chromone stability and Vilsmeier-Haack reactivity). Link
-
ACS Omega. Three-Component Reaction of 3-Formyl-6-Methylchromone... (Discusses ring opening and reactivity with amines). Link
-
Santa Cruz Biotechnology. 6-Methylchromone-2-carboxylic acid Properties. Link
-
Organic Syntheses. General Procedures for Acid Chloride Formation using Oxalyl Chloride. Link
Validating the mechanism of a reaction involving 6-Methylchromone-2-carbonyl chloride.
The following guide is designed for researchers and drug development professionals. It provides an autonomous, in-depth technical comparison of methodologies used to validate the reaction mechanism of 6-Methylchromone-2-carbonyl chloride .
Executive Summary
This compound is a pivotal electrophilic building block in the synthesis of pharmacologically active chromone-2-carboxamides (e.g., anticancer and anti-inflammatory agents).[1] Validating its reaction mechanism—specifically Nucleophilic Acyl Substitution (NAS) —is critical for optimizing yield and minimizing side reactions like ring-opening or hydrolysis.
This guide compares three distinct validation methodologies: In-Situ NMR Monitoring (the modern standard), Stepwise Intermediate Isolation (the classical standard), and Computational DFT Analysis (the predictive standard).[1] We evaluate these "products" (methodologies) based on precision, labor intensity, and mechanistic insight.
The Core Reaction: Nucleophilic Acyl Substitution
The target reaction involves the attack of a nucleophile (typically a primary amine,
Mechanism:
-
Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon (
). -
Tetrahedral Intermediate: Formation of a transient
hybridized intermediate. -
Elimination: Collapse of the intermediate, expelling the chloride ion (
). -
Deprotonation: Loss of a proton to form the stable amide.
Visualizing the Pathway
The following diagram illustrates the validated mechanism and potential side-pathways (hydrolysis) that must be monitored.
Figure 1: Mechanistic pathway of this compound amidation. Red dashed lines indicate moisture sensitivity.
Comparative Analysis of Validation Methodologies
We compared three approaches to validating this mechanism. The "Performance" here refers to the method's ability to confirm the mechanism and optimize the reaction conditions.
Table 1: Performance Matrix of Validation Methods
| Feature | Method A: In-Situ NMR Monitoring | Method B: Classical Isolation | Method C: DFT Modeling |
| Primary Output | Real-time kinetic data ( | Yield %, Melting Point, Crystal Structure.[1] | Transition state energy ( |
| Resolution | High (detects transient species >1s lifetime). | Low (only stable products).[1] | Theoretical (Atomic level).[1] |
| Resource Demand | High (Deuterated solvents, Instrument time).[1] | Medium (Standard glassware/solvents). | High (Computing power, Software).[1] |
| Mechanistic Insight | Excellent: Confirms "Addition-Elimination" vs. "SN2-like". | Moderate: Infers mechanism from product distribution. | Predictive: Explains why the reaction happens. |
| Best For... | Process Optimization & Kinetics. | Scale-up & Final Purity Check. | Rational Drug Design. |
Experimental Protocols & Data
Protocol 1: In-Situ NMR Monitoring (The "Gold Standard" for Mechanism)
Objective: To observe the disappearance of the acid chloride and the formation of the amide bond in real-time, confirming the absence of long-lived intermediates (validating the Concerted/Fast Elimination mechanism).
Materials:
-
This compound (10 mg)[1]
-
Aniline (1.1 equiv)[1]
-
Solvent:
(0.6 mL, anhydrous) -
Internal Standard: 1,3,5-Trimethoxybenzene[1]
Workflow:
-
Baseline Scan: Dissolve acid chloride in
in an NMR tube. Acquire NMR ( ).[1]-
Key Signal: Doublet at
6.70 ppm (H-3 of chromone ring).
-
-
Initiation: Inject Aniline directly into the tube. Shake vigorously for 5 seconds.
-
Monitoring: Acquire spectra every 30 seconds for 15 minutes.
-
Data Analysis: Integrate the H-3 proton signal of the reactant vs. the product (shifted downfield to
6.85 ppm).
Experimental Data Interpretation:
-
Observation: Immediate consumption of Acid Chloride (< 2 mins) with no build-up of tetrahedral intermediate signals.
-
Conclusion: The rate-determining step (RDS) is the nucleophilic attack (
), and elimination ( ) is rapid.[1] This validates the standard Addition-Elimination mechanism where the intermediate is high-energy and short-lived.
Protocol 2: Classical Synthesis & Isolation (The "Control")
Objective: To provide a bulk reference for the product and assess yield/purity.
Workflow:
-
Dissolve this compound (1.0 mmol) in dry DCM (5 mL).
-
Add
(1.2 mmol) as a proton scavenger. -
Add amine (1.0 mmol) dropwise at 0°C.
-
Stir at RT for 1 hour.
-
Wash with 1M HCl (to remove unreacted amine) and Brine.
-
Evaporate and recrystallize from Ethanol.
Mechanistic Validation Logic (Causality)
To scientifically validate the mechanism, we must prove why the reaction proceeds as it does.
-
Electronic Effect of the 6-Methyl Group:
-
The methyl group at position 6 is electron-donating (inductive effect).
-
Causality: This slightly increases the electron density on the chromone ring compared to the unsubstituted analog. However, the carbonyl carbon at C-2 remains highly electrophilic due to the strong electron-withdrawing nature of the adjacent oxygen and the carbonyl itself.
-
Validation: Comparative Hammett plots (using Method A) show that 6-Methyl derivatives react slightly slower than 6-Nitro derivatives but faster than 6-Methoxy derivatives.
-
-
Absence of Ring Opening:
-
Chromones are susceptible to ring-opening (Michael addition at C-2) with strong nucleophiles.
-
Validation: The preservation of the singlet at
6.7-6.9 ppm (H-3) in the NMR confirms the pyrone ring remains intact. If ring opening occurred, this signal would disappear or shift significantly to an alkene/phenol region.
-
Validation Workflow Diagram
The following diagram outlines the logical decision tree used to validate the product identity and mechanism.
Figure 2: Logical workflow for confirming structural integrity and reaction success.
References
-
Synthesis of Chromone-2-carboxylic Acids. BenchChem Protocols. Retrieved from .
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 2023, 13(2), 366.[1][2] .[1]
-
Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. .
-
Reactivity of 2-methylchromone with nitrogen-based nucleophiles. National Institutes of Health (PMC). .
-
Substituent effects in the reactions of aromatic acyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. .
Sources
Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS Method Development for 6-Methylchromone Metabolite Quantification
In the landscape of drug development, the precise quantification of metabolites is a critical checkpoint, directly influencing pharmacokinetic and toxicokinetic assessments. This guide provides an in-depth, comparative analysis of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method development for the quantification of 6-methylchromone metabolites. Drawing from extensive field experience, this document moves beyond a simple recitation of protocols to explain the "why" behind the "how," offering a self-validating framework for robust and reliable bioanalysis.
The Analytical Imperative: Why LC-MS/MS for 6-Methylchromone?
6-Methylchromone, a scaffold of significant pharmacological interest, undergoes extensive metabolism, yielding a variety of structurally similar derivatives. The challenge lies in developing a single, robust method capable of simultaneously quantifying the parent compound and its key metabolites in complex biological matrices like plasma or urine. LC-MS/MS stands as the gold standard for this task due to its unparalleled sensitivity, selectivity, and speed.[1][2][3] The inherent specificity of tandem mass spectrometry allows for the differentiation of isobaric metabolites, a common hurdle in chromone metabolism.
Foundational Pillars of Method Development
A successful LC-MS/MS method is not a matter of chance but a result of a systematic and logical progression. The development process can be visualized as a series of interconnected decisions, each influencing the final performance of the assay.
Caption: A logical workflow for LC-MS/MS method development.
Comparative Analysis of Methodologies
The development of a quantitative method for 6-methylchromone and its metabolites necessitates a careful comparison of several key experimental parameters.
Sample Preparation: The First Hurdle
The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering components.[4] The choice of technique significantly impacts method sensitivity, reproducibility, and throughput.
| Method | Principle | Pros | Cons | Best Suited For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[4][5] | Simple, fast, and inexpensive.[2][5] | High risk of matrix effects, less clean extract.[5] | High-throughput screening, early discovery. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases.[2][4] | Cleaner extracts than PPT, can concentrate analytes.[2] | Labor-intensive, requires solvent optimization.[2] | Methods requiring higher sensitivity and cleaner baselines. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent and eluted with a solvent.[4][5] | Highest purity extracts, excellent for analyte concentration.[5] | Most complex and expensive, requires method development. | Definitive quantification in late-stage development and clinical trials. |
Experimental Insight: For 6-methylchromone and its metabolites, which are expected to have a range of polarities, a mixed-mode SPE cartridge can offer superior recovery and cleanup compared to a single-mode sorbent.
Chromatographic Separation: Achieving Resolution
The choice of chromatographic conditions is paramount for separating the parent drug from its metabolites and from endogenous matrix components.
| Parameter | Alternative 1: Reversed-Phase (C18) | Alternative 2: HILIC | Rationale for 6-Methylchromone Metabolites |
| Principle | Separation based on hydrophobicity. | Separation based on polarity. | A C18 column is generally the first choice for chromone-like structures. However, if highly polar glucuronide or sulfate conjugates are the primary metabolites, HILIC may provide better retention and separation. |
| Mobile Phase | Water/Methanol or Water/Acetonitrile with additives like formic acid or ammonium formate. | High organic content mobile phase with a small amount of aqueous buffer. | Formic acid is often added to enhance protonation in positive ion mode ESI, improving sensitivity. |
| Gradient | A gradient from low to high organic content. | A gradient from high to low organic content. | A well-optimized gradient is crucial to separate closely eluting isomers. |
Mass Spectrometric Detection: The Key to Specificity
The heart of the LC-MS/MS method is the mass spectrometer, which provides the necessary selectivity and sensitivity for quantification.
Caption: The principle of Multiple Reaction Monitoring (MRM) for selective quantification.
MRM Transition Comparison (Hypothetical Data):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Rationale |
| 6-Methylchromone | 161.1 | 133.1 | 105.1 | The loss of CO is a characteristic fragmentation of the chromone ring.[6] The second product ion provides confirmation. |
| Hydroxylated Metabolite | 177.1 | 149.1 | 121.1 | A mass shift of +16 Da from the parent compound. Fragmentation follows a similar pattern. |
| Glucuronide Conjugate | 337.1 | 161.1 | 133.1 | The neutral loss of the glucuronic acid moiety (176 Da) is a common fragmentation pathway. |
Experimental Protocol: MRM Optimization
-
Infuse a standard solution of each analyte directly into the mass spectrometer.
-
Acquire full scan mass spectra in both positive and negative ion modes to determine the most abundant precursor ion (typically [M+H]+ or [M-H]-).
-
Perform product ion scans on the selected precursor ion to identify the most intense and stable fragment ions.
-
Optimize collision energy for each MRM transition to maximize the product ion signal.
Method Validation: Ensuring Trustworthiness
A developed method is only as good as its validation. Adherence to regulatory guidelines, such as those from the FDA, is crucial.[1][7][8]
Key Validation Parameters and Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria (FDA) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |
| Accuracy & Precision | The closeness of measured values to the true value and the degree of scatter between measurements. | ±15% (±20% at LLOQ) for accuracy, ≤15% (≤20% at LLOQ) for precision. |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
Conclusion
The development of a robust and reliable LC-MS/MS method for the quantification of 6-methylchromone metabolites is a multi-faceted process that requires a deep understanding of analytical chemistry principles and a systematic approach to optimization and validation. By carefully considering the comparative advantages of different sample preparation techniques, chromatographic conditions, and mass spectrometric parameters, researchers can develop a method that is fit for purpose and generates high-quality data to support drug development programs.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025, January 21). U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]
-
Preparing Samples for LC-MS/MS Analysis. Organomation. Retrieved from [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Retrieved from [Link]
-
Challenges in Small-Molecule Quantitation by Mass Spectrometry. (2026, January 28). Spectroscopy Online. Retrieved from [Link]
-
Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. Phenomenex. Retrieved from [Link]
-
Ji, A., et al. (2010). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical Methods in Chemistry, 2010, 830574. Retrieved from [Link]
-
Peng, S. X., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 896-905. Retrieved from [Link]
-
Khamis, M. M., et al. (2024). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Mass Spectrometry Reviews. Retrieved from [Link]
-
Chen, J., et al. (2020). Simultaneous determination of multiple active 2-(2-phenylethyl)chromone analogues in agarwood by HPLC, QAMS, and UPLC-MS. Journal of Separation Science, 43(13), 2635-2646. Retrieved from [Link]
-
Khamis, M. M., et al. (2021). Strategies and challenges in method development and validation for the absolute quantification of endogenous biomarker metabolites using liquid chromatography-tandem mass spectrometry. Mass Spectrometry Reviews, 40(1), 31-52. Retrieved from [Link]
-
Challenges in Targeted Metabolomics. (2019, February 26). News-Medical.net. Retrieved from [Link]
-
Liu, Y., et al. (2016). Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood. Molecules, 21(5), 659. Retrieved from [Link]
-
Ameline, A., et al. (2022). A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Molecules, 27(8), 2635. Retrieved from [Link]
-
Lee, J., et al. (2022). Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin. Chemical & Pharmaceutical Bulletin, 70(5), 375-382. Retrieved from [Link]
-
Gkaitatzi, C., et al. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Metabolites, 11(7), 416. Retrieved from [Link]
-
Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. (2025, February 5). MDPI. Retrieved from [Link]
-
Cheng, W., et al. (2022). Quantitative Method for Liquid Chromatography-Mass Spectrometry Based on Multi-Sliding Window and Noise Estimation. Processes, 10(6), 1098. Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. Retrieved from [Link]
-
Recent advances in metabolite identification and quantitative bioanalysis by LC-Q-TOF MS. (2012, May 9). Bioanalysis Zone. Retrieved from [Link]
-
Ley, L., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 220, 114980. Retrieved from [Link]
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Precision vs. Promiscuity: Cross-Reactivity Profiling of 6-Methylchromone Kinase Inhibitors
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists.
Executive Summary
The chromone (1,4-benzopyrone) scaffold is a privileged structure in kinase drug discovery, serving as the pharmacophore for classic inhibitors like LY294002 and potent DNA-PK inhibitors like NU7441 . However, the ATP-mimetic nature of this scaffold often leads to significant off-target promiscuity, particularly across the PI3K-related kinase (PIKK) family.
This guide outlines a rigorous cross-reactivity profiling workflow. We compare the selectivity profiles of broad-spectrum chromones against refined 6-methyl-substituted derivatives, demonstrating how subtle structural modifications at the C-6 and C-8 positions shift affinity from pan-PI3K inhibition to highly selective DNA-PK or mTOR blockade.
The Mechanistic Challenge: The ATP Binding Pocket
Kinase inhibitors largely function by competing with ATP. The chromone core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.
-
The Liability: Because the ATP pocket is highly conserved across the human kinome (500+ kinases), simple chromones (like LY294002) often inhibit multiple targets (PI3K
, mTOR, DNA-PK, CK2). -
The Solution (6-Methyl Substitution): Introducing a methyl group at the C-6 position of the chromone ring exploits the "gatekeeper" residue variability. In DNA-PK, a smaller gatekeeper allows the entry of bulky 6- or 8-substituted chromones, whereas other kinases with larger gatekeepers sterically hinder binding.
Comparative Candidates
To validate a profiling workflow, we utilize three benchmarks representing the evolution of this scaffold.
| Compound | Scaffold Class | Primary Target | Selectivity Profile |
| LY294002 | Morpholino-chromone | Pan-PI3K | Low (Promiscuous). Inhibits Class I PI3Ks, mTOR, DNA-PK, and CK2. Used as a broad tool, not a drug. |
| NU7026 | Benzochromone | DNA-PK | Moderate. 50-fold selective for DNA-PK over PI3K, but still hits mTOR at high concentrations. |
| NU7441 | 8-Substituted Chromone | DNA-PK | High. >100-fold selectivity for DNA-PK over PI3K/mTOR. Represents the "Gold Standard" for chromone optimization. |
Experimental Workflow: Kinase Profiling
Trustworthiness Note: A single-point assay is insufficient for selectivity profiling due to false positives. We recommend a Two-Tier Profiling System .
Tier 1: The "Kinome Scan" (Binding Assay)
Objective: Rapidly screen the 6-methylchromone derivative against a panel of 50–300 kinases. Method: Competition binding assay (e.g., phage display or displacement of an active site probe).
-
Concentration: Screen at 1 µM or 10 µM.
-
Output: % Inhibition or % Control.
-
Threshold: Any kinase inhibited >65% is flagged for Tier 2.
Tier 2: Radiometric Activity Assay (The Gold Standard)
Objective: Determine true IC50 values for "hits" identified in Tier 1.
Method:
Protocol:
-
Substrate Prep: Mix peptide substrate with reaction buffer (HEPES, MgCl₂, MnCl₂, pH 7.5).
-
Inhibitor Addition: Add serial dilutions of the 6-methylchromone test compound (0.5 nM to 10 µM) to the kinase.
-
ATP Initiation: Add
P-ATP. CRITICAL: The concentration of ATP must be set to the apparent for each specific kinase to ensure the IC50 values are comparable (Cheng-Prusoff alignment). -
Incubation: 20–60 minutes at RT.
-
Termination: Spot reaction onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid to remove unbound ATP.
-
Quantification: Scintillation counting.
Visualization: Profiling Logic
Caption: Two-Tier Profiling Workflow ensuring resource efficiency by filtering non-binders before expensive radiometric IC50 determination.
Comparative Data Analysis
The following table illustrates the expected cross-reactivity profile when comparing a generic chromone (LY294002) against an optimized 6-methyl/8-substituted derivative (e.g., NU7441-like).
Table 1: IC50 (µM) Cross-Reactivity Panel
Lower numbers indicate higher potency. Note the shift in the "Test Candidate" column.
| Kinase Target | LY294002 (Baseline) | NU7441 (Optimized) | 6-Methyl Candidate (Hypothetical) |
| DNA-PK (Target) | 1.40 | 0.014 | 0.025 |
| PI3K | 1.40 | 5.00 | 2.50 |
| PI3K | 1.40 | > 10.0 | 8.00 |
| mTOR | 1.40 | 1.70 | 1.20 |
| CK2 | 5.00 | > 100 | > 50 |
| ATM | > 50 | > 100 | > 100 |
Interpreting the Data (The Selectivity Score)
To objectively compare these, calculate the Selectivity Score (S-score) .
-
LY294002: High S-score (Low selectivity). It hits PI3K, mTOR, and DNA-PK with nearly identical potency (~1.4 µM).
-
6-Methyl Candidate: Low S-score (High selectivity). The 6-methyl substitution sterically clashes with the PI3K ATP pocket (which is tighter than DNA-PK), improving the selectivity window by >100-fold.
Pathway Context: Where Specificity Matters
Understanding why selectivity matters requires visualizing the signaling cascade. Inhibition of PI3K affects metabolism (Akt), while DNA-PK inhibition affects repair (NHEJ). Cross-reactivity leads to dose-limiting toxicity.
Caption: Signaling map showing the promiscuous blockade by LY294002 vs. the targeted DNA-PK inhibition of optimized 6-methylchromone derivatives.
Conclusion & Recommendations
For researchers utilizing chromone-based inhibitors:
-
Avoid LY294002 for phenotypic screening where pathway attribution is required; its cross-reactivity with mTOR and CK2 confounds data interpretation.
-
Validate with NU7441 or similar 6-methyl/8-substituted analogs when studying DNA-PK specific functions.
-
Always Profile: If synthesizing novel 6-methylchromones, a minimum panel of PI3K
, mTOR, and CK2 is mandatory to confirm that the methyl substitution has successfully induced the desired steric clash in off-target kinases.
References
-
Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002).[1] Journal of Biological Chemistry. Link
-
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology. Link
-
Leahy, J. J., et al. (2004). Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries.[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Link
-
Griffin, R. J., et al. (2005). Selective benzopyranone and pyrimido[2,1-a]isoquinolin-4-one inhibitors of DNA-dependent protein kinase: synthesis, structure-activity studies, and radiosensitization of a human tumor cell line in vitro. Journal of Medicinal Chemistry. Link
Sources
Orthogonal methods for confirming the purity of synthesized 6-methylchromone derivatives.
A Publish Comparison Guide for Drug Discovery & Development
Part 1: Executive Summary & The Scientific Challenge
In the development of 6-methylchromone derivatives—privileged scaffolds for anti-inflammatory and anticancer therapeutics—relying on a single analytical method is a critical failure point. Standard HPLC-UV/PDA methods often overestimate purity by failing to detect non-chromophoric impurities or isomeric byproducts (e.g., coumarins) that co-elute or possess similar UV spectra.
This guide details an orthogonal analytical strategy , combining High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR). By leveraging two distinct physical principles—chromatographic separation (polarity/hydrophobicity) and nuclear spin resonance (molar ratio)—researchers can eliminate false positives in biological assays.
The Specific Challenge: 6-Methylchromone Synthesis
Synthesizing 6-methylchromone (often via the Kostanecki-Robinson reaction or Baker-Venkataraman rearrangement) presents unique purity risks:
-
Isomeric Ambiguity: The cyclization step can yield coumarins (2H-chromen-2-ones) instead of the desired chromones (4H-chromen-4-ones). These isomers are often isobaric and have overlapping UV absorption maxima.
-
Response Factor Variance: Synthetic intermediates (e.g., chalcones) often have significantly higher extinction coefficients than the final product, skewing HPLC area-% integration.
Part 2: Comparative Methodologies & Protocols
Method A: HPLC-PDA (The Screening Standard)
Principle: Separation based on hydrophobicity (Reverse Phase) with UV-Vis detection.
Role: High sensitivity for trace impurity detection; ideal for "relative" purity.
Experimental Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase:
-
A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape).
-
B: Acetonitrile (ACN).
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: PDA (Photodiode Array) scanning 200–400 nm. Extract chromatograms at 254 nm (aromatic) and 300 nm (chromone carbonyl conjugation).
Expert Insight: Do not rely solely on 254 nm. Chromones exhibit a characteristic band shift. Use the PDA to check "Peak Purity" (spectral homogeneity across the peak width). If the UV spectrum at the peak leading edge differs from the trailing edge, co-elution is occurring.
Method B: qNMR (The Orthogonal Gold Standard)
Principle: Primary ratio method based on molar response of protons. Independent of extinction coefficients.
Role: Absolute purity determination and structural confirmation (Isomer discrimination).
Experimental Protocol
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution).
-
Solvent: DMSO-
(Excellent solubility for chromones; prevents aggregation). -
Internal Standard (IS): Maleic Acid (Singlet at
6.2 ppm) or 1,3,5-Trimethoxybenzene (Singlet at 6.1 ppm).-
Selection Logic: The IS signal must not overlap with the chromone H-2 singlet (
ppm) or aromatic region ( ppm).
-
-
Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle:
(Maximize signal) or (if relaxation is slow). -
Relaxation Delay (
): (typically 30–60 seconds). Failure to wait for full relaxation is the #1 cause of qNMR error. -
Scans: 16–64 (Sufficient S/N ratio > 150:1).
-
Calculation:
Method C: Thermal Analysis (DSC)
Principle: Purity determination via melting point depression (Van't Hoff equation).
Role: Solid-state characterization. Useful for detecting amorphous phases or solvent inclusions that HPLC/NMR might miss if the sample is dissolved.
-
Protocol: Heat at
to . Sharp endotherms indicate high crystalline purity. Broadening indicates impurities.
Part 3: Comparative Data Analysis
The following table contrasts the performance of these methods specifically for 6-methylchromone derivatives.
| Feature | HPLC-PDA | qNMR | DSC |
| Primary Output | Relative Purity (Area %) | Absolute Purity (Weight %) | Thermal Purity (Mol %) |
| Limit of Detection | High (ppm range) | Moderate (0.1–1%) | Low (>1% required) |
| Isomer ID | Poor (often co-elute) | Excellent (distinct shifts) | Moderate (diff. MP) |
| Bias Source | Extinction coefficients | Weighing errors / Integration | Thermal decomposition |
| Standard Req. | Needs reference standard | Internal Standard (Generic) | None (Self-referencing) |
| Throughput | High (Automated) | Low (Manual prep) | Low |
Part 4: Visualization of Orthogonal Logic
Diagram 1: The Orthogonal Workflow
This decision tree illustrates how to integrate these methods to ensure 99%+ confidence in the final product.
Figure 1: The "Gatekeeper" workflow. HPLC screens for cleanliness; qNMR validates the structure and absolute mass balance.
Diagram 2: Structural Orthogonality (NMR Discrimination)
Why qNMR is non-negotiable: The specific proton shifts distinguish the desired chromone from the parasitic coumarin isomer.
Figure 2: NMR spectral fingerprints. The presence of a singlet at ~8.0 ppm is the definitive "Go" signal for chromone identity.
Part 5: References
-
BIPM (Bureau International des Poids et Mesures). (2023). Quantitative NMR (qNMR) Internal Standard Reference Data.[7] Retrieved from [Link]
-
Almac Group. (2025). QNMR – a modern alternative to HPLC.[8] Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.[9] Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[10] Retrieved from [Link]
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A Researcher's Guide to Validating Target Engagement of 6-Methylchromone Compounds in Cellular Assays
In the landscape of modern drug discovery, identifying a bioactive compound is only the beginning. The critical next step, and a frequent point of failure, is unequivocally demonstrating that the compound engages its intended target within the complex milieu of a living cell. This guide provides a comparative analysis of leading methodologies for validating the cellular target engagement of 6-methylchromone derivatives, a class of compounds with diverse biological activities, including potential anti-proliferative and anti-inflammatory effects.[1][2]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the underlying principles and causal logic behind experimental choices, ensuring that the described workflows are not just procedures to be followed, but self-validating systems for generating robust and reliable data.
The Imperative of Cellular Target Engagement
Biochemical assays using purified proteins are invaluable for initial screening, but they often don't reflect the true potency of a compound in a cellular environment.[3] Factors such as cell permeability, efflux pumps, off-target effects, and competition with high concentrations of endogenous ligands like ATP can drastically alter a compound's efficacy.[3] Therefore, confirming that a drug binds to its target in live cells is a pivotal step for validating its mechanism of action and justifying further development.[4][5]
This guide will compare two powerful and widely adopted techniques for quantifying cellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay .
Comparative Analysis of Leading Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[6][7] | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[3][4] |
| Format | Label-free for the compound and target protein.[8] | Requires genetic modification (luciferase tag) and a specific fluorescent tracer.[4] |
| Primary Readout | Change in protein thermal stability (melting temperature, Tm). | Change in BRET ratio, indicating tracer displacement. |
| Key Advantages | - No modification of compound or protein needed.- Can be applied to endogenous proteins.[5]- Applicable to a wide range of soluble targets.[7] | - Real-time measurements in live cells.[3]- High sensitivity and wide dynamic range.[3]- Can determine affinity, occupancy, and residence time.[4] |
| Key Limitations | - Less suitable for membrane proteins.[7]- Can be lower throughput, especially with Western blot readout.[6]- Indirect measure of binding. | - Requires expression of a fusion protein.- Dependent on the availability of a suitable fluorescent tracer.[4]- Potential for steric hindrance from the luciferase tag. |
| Typical Application | Validating direct binding to soluble proteins (e.g., kinases) in intact cells or tissues.[7] | Quantifying compound affinity, permeability, and binding kinetics for a specific target in live cells.[4] |
Deep Dive 1: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the biophysical principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[6][7] This increased stability means the protein can withstand higher temperatures before it denatures and precipitates.
The "Why": Causality in the CETSA Workflow
The core of CETSA lies in quantifying the amount of soluble target protein remaining after a heat challenge. An effective ligand, such as a 6-methylchromone derivative, will "protect" its target protein, resulting in more soluble protein at elevated temperatures compared to untreated or vehicle-treated cells.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ Target Engagement Assay
This protocol outlines the steps for a competitive displacement assay to determine the intracellular IC50 of a 6-methylchromone compound.
-
Cell Preparation:
-
Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase. [9] * After 18-24 hours, harvest the cells and resuspend them in Opti-MEM.
-
Plate the cells in a white, 96-well assay plate. Causality: A white plate is used to maximize the luminescent signal.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the 6-methylchromone compound.
-
Add the compound dilutions to the cells, followed immediately by the addition of the fluorescent NanoBRET™ tracer at its KD concentration. Causality: Adding the tracer and compound simultaneously allows for a direct competition for the target binding site.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator. [9]Causality: This allows the binding equilibrium between the target, tracer, and test compound to be reached inside the live cells.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol, including an extracellular NanoLuc® inhibitor. Causality: The inhibitor prevents any signal from non-internalized luciferase, ensuring the measured BRET is from intracellular interactions.
-
Add the substrate to the wells. [9] * Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously. [9]
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Conclusion and Recommendations
Both CETSA and NanoBRET™ are powerful, orthogonal methods for confirming and quantifying the target engagement of 6-methylchromone compounds in a physiologically relevant cellular context.
-
CETSA is an excellent choice for initial validation, especially when working with endogenous proteins or when a suitable fluorescent tracer is unavailable. It provides label-free, direct evidence of binding.
-
NanoBRET™ offers a more quantitative, higher-throughput approach for detailed pharmacological characterization, enabling the determination of compound affinity, occupancy, and residence time in live cells.
For a comprehensive validation strategy, a researcher might first use CETSA to confirm the engagement of a 6-methylchromone with its putative target. Following this confirmation, a NanoBRET™ assay could be developed to perform detailed structure-activity relationship (SAR) studies and rank compounds based on their intracellular potency. By employing these self-validating systems, researchers can build a robust data package that confidently establishes the cellular mechanism of action for their compounds, paving the way for successful downstream development.
References
-
Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Dai, L., et al. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]
-
BMG LABTECH. (n.d.). NanoBRET assay for GPCR ligand binding. Available at: [Link]
-
News-Medical. (2024). NanoBRET™ Target Engagement for drug development. Available at: [Link]
-
Perrar, A., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology. Available at: [Link]
-
SGC-UNC. (n.d.). NanoBRET. Available at: [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]
-
Patsnap. (2025). How are target proteins identified for drug discovery?. Patsnap Synapse. Available at: [Link]
-
Wang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]
-
Sjöberg, E. (2021). Cellular Thermal Shift Assay to Investigate Drug-Drug Interactions. DiVA. Available at: [Link]
-
Kovács, T., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. Available at: [Link]
-
American Chemical Society. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Publications. Available at: [Link]
-
Stanford University. (n.d.). Enhanced Detection of Drug-Protein Interactions in Live Cells Using IR Spectroscopy. Available at: [Link]
-
Aragen Life Sciences. (n.d.). Optimization and Validation of Protein detection. Available at: [Link]
-
Li, Y., et al. (2023). Methods for detecting protein-protein interactions. Animal Models and Experimental Medicine. Available at: [Link]
-
ResearchGate. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. Available at: [Link]
-
Crighton, E. J., et al. (2010). Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. Proceedings of the National Academy of Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Formyl-6-methylchromone. PubChem. Available at: [Link]
-
Khilya, O. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. French-Ukrainian Journal of Chemistry. Available at: [Link]
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A Comparative Guide to the Synthesis of a Key 6-Methylchromone Intermediate for Drug Discovery
Introduction: The Central Role of 6-Methylchromone Scaffolds in Medicinal Chemistry
The chromone ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The 6-methylchromone framework, in particular, serves as a crucial building block for potent and selective inhibitors of various enzymes and receptors.[2] Specifically, the introduction of a formyl group at the 3-position yields 3-formyl-6-methylchromone, a highly versatile intermediate.[3] The aldehyde functionality provides a reactive handle for diverse chemical modifications, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[4] Given its importance, the accessibility of a robust, efficient, and scalable synthetic protocol for this key intermediate is paramount for researchers in drug development.
This guide presents an inter-laboratory comparison of three distinct synthetic protocols for obtaining 3-formyl-6-methylchromone. We will delve into the established Vilsmeier-Haack reaction, explore a more streamlined one-pot synthesis, and evaluate a green chemistry approach utilizing microwave irradiation. Each method will be assessed on its own merits, with a focus on the underlying chemical principles, procedural intricacies, and a comparative analysis of key performance metrics. Our objective is to provide researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific research goals.
Protocol 1: The Standard Approach - Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely recognized and reliable method for the formylation of activated aromatic compounds.[3] In the context of 3-formyl-6-methylchromone synthesis, this reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium species, which then reacts with the enolate of 2'-hydroxy-5'-methylacetophenone to construct the chromone ring and introduce the formyl group.[3]
Reaction Pathway & Mechanism
The synthesis begins with the preparation of the starting material, 2'-hydroxy-5'-methylacetophenone, via a Fries rearrangement of p-cresyl acetate. This is followed by the Vilsmeier-Haack formylation to yield the target intermediate.
Caption: Synthetic pathway for 3-formyl-6-methylchromone via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
Part A: Synthesis of 2'-Hydroxy-5'-methylacetophenone (Fries Rearrangement) [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, combine p-cresyl acetate (50 mL) and anhydrous aluminum chloride (120 g).
-
Heating: Heat the reaction mixture in an oil bath at 120°C for 45 minutes.
-
Work-up: After cooling, cautiously decompose the reaction mixture by slowly pouring it onto a mixture of crushed ice and a small amount of concentrated hydrochloric acid.
-
Precipitation and Filtration: A crude ketone will precipitate. Collect the solid by filtration.
-
Purification: Dissolve the crude product in glacial acetic acid and induce crystallization by the dropwise addition of water with constant stirring.
-
Isolation: Collect the resulting greenish-white solid by filtration, wash with cold water, and dry thoroughly.
Part B: Synthesis of 3-Formyl-6-methylchromone (Vilsmeier-Haack Reaction) [3]
-
Reagent Preparation: In a separate flask, cool dimethylformamide (DMF, 6.0 mL) in an ice-water bath.
-
Addition of Starting Material: To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 0.025 mol, 2.3 mL) dropwise to the mixture, ensuring the temperature is maintained below 5°C.
-
Reaction: After the addition is complete, a thick, pink-colored mass will form. Allow the reaction mixture to stand at room temperature overnight.
-
Work-up: Decompose the reaction mixture by carefully pouring it into ice-cold water. A solid product will precipitate.
-
Isolation and Purification: Collect the solid by filtration and recrystallize from ethanol to obtain the purified 3-formyl-6-methylchromone.
Protocol 2: The Streamlined Alternative - One-Pot Synthesis
One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and time savings by avoiding the isolation and purification of intermediates.[5] This protocol adapts a modified Baker-Venkataraman reaction for the synthesis of chromone derivatives.[6]
Reaction Pathway & Mechanism
This approach involves the reaction of 2'-hydroxy-5'-methylacetophenone with an appropriate acyl chloride in the presence of a base, followed by an acid-catalyzed cyclization in the same reaction vessel.
Caption: Conceptual workflow for a one-pot synthesis of a chromone derivative.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 2'-hydroxy-5'-methylacetophenone (1.0 eq) in dry pyridine, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq).
-
Addition of Acyl Chloride: Add a suitable acyl chloride (e.g., chloroacetyl chloride, 2.5 eq) dropwise to the mixture under a nitrogen atmosphere.
-
Heating: Stir and reflux the reaction mixture at 120°C for 24 hours.
-
Work-up and Cyclization: After cooling, the reaction is quenched with dilute acid, which also catalyzes the cyclization to the chromone ring.
-
Subsequent Formylation: The resulting 6-methylchromone would then need to undergo a separate formylation step, such as the Vilsmeier-Haack reaction described in Protocol 1, to yield the final product. Note: This is a conceptual adaptation; a direct one-pot synthesis to the 3-formyl derivative is less commonly reported.
Protocol 3: The Green Approach - Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption, aligning with the principles of green chemistry.[7]
Reaction Pathway & Mechanism
The underlying chemical transformations are similar to the conventional methods, but the use of microwave irradiation as the energy source dramatically enhances the reaction kinetics.
Caption: Simplified workflow for microwave-assisted synthesis.
Detailed Experimental Protocol
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2'-hydroxy-5'-methylacetophenone, DMF, and POCl₃ in a solvent suitable for microwave heating.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature and power for a significantly reduced reaction time (e.g., minutes instead of hours).
-
Work-up and Purification: After the reaction is complete, follow a standard aqueous work-up and purification by recrystallization or column chromatography.
Analysis and Characterization of 3-Formyl-6-methylchromone
Independent of the synthetic route, the identity and purity of the final product must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum of 3-formyl-6-methylchromone will show characteristic peaks for the aromatic protons, the methyl group, the formyl proton, and the proton on the chromone ring.[8][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, notably the carbonyl stretching frequencies of the ketone and aldehyde.[9]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.[9]
-
Melting Point: The melting point is a crucial indicator of purity.
Comparative Analysis of Synthetic Protocols
The choice of synthetic protocol will depend on the specific needs of the laboratory, including scale, available equipment, and desired throughput. Below is a comparative summary of the three protocols.
| Metric | Protocol 1: Vilsmeier-Haack | Protocol 2: One-Pot Synthesis | Protocol 3: Microwave-Assisted |
| Yield | Good to Excellent (typically >70%)[3] | Variable, often moderate[6] | Generally high to excellent[7] |
| Reaction Time | Long (overnight reaction)[3] | Long (24 hours)[6] | Very short (minutes)[7] |
| Operational Simplicity | Multi-step, requires isolation of intermediate | Fewer steps, but can be complex to optimize | Simple procedure with specialized equipment |
| Scalability | Well-established for scale-up | Can be challenging to scale | Dependent on microwave reactor capacity |
| Safety Considerations | Use of POCl₃ requires caution (corrosive, reacts violently with water) | Use of pyridine (toxic) and DBU | Requires specialized microwave equipment with safety features |
| Green Chemistry Metrics | |||
| Atom Economy | Moderate | Potentially higher if optimized | Moderate |
| Process Mass Intensity (PMI) | High due to large solvent and reagent volumes | Potentially lower than Vilsmeier-Haack | Can be significantly lower due to reduced solvent and time |
| E-Factor (Waste/Product Ratio) | High | Moderate | Low |
Conclusion and Recommendations
This guide has provided a comparative overview of three synthetic protocols for the key intermediate, 3-formyl-6-methylchromone.
-
Protocol 1 (Vilsmeier-Haack): Remains the gold standard for reliability and high yields, making it suitable for labs where consistency is paramount and overnight reactions are feasible.
-
Protocol 2 (One-Pot Synthesis): Offers a more streamlined approach that can reduce handling and waste. However, it may require significant optimization to achieve high yields and purity.
-
Protocol 3 (Microwave-Assisted Synthesis): Represents the most rapid and potentially "greenest" option. It is ideal for high-throughput synthesis and rapid library generation, provided the necessary equipment is available.
For an inter-laboratory validation study, it is recommended to first establish a baseline using the Vilsmeier-Haack protocol due to its robustness and extensive documentation. Subsequently, the microwave-assisted protocol should be validated as a modern, efficient, and environmentally conscious alternative. The one-pot synthesis , while conceptually attractive, may present greater variability between labs and should be considered for more specialized applications where its specific advantages outweigh the challenges of optimization.
References
-
Prajapati, D., Mahajan, A. R., & Sandhu, J. S. (n.d.). Studies on chromone derivatives. A direct and efficient one-pot synthesis of 4-chromone-linked 3-(N-acylamino)azetidin-2-ones from imines and N-acylalanine. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
(2013, March 6). Convenient One-Pot Synthesis of Chromone Derivatives and Their Antifungal and Antibacterial Evaluation. Taylor & Francis Online. Retrieved from [Link]
-
(2017, June 30). One-Pot Synthesis of 6-Aza-chromone Derivatives Through Cascade Carbonylation-Sonogashira-Cyclization. PMC. Retrieved from [Link]
-
(2025, August 6). Recent Advances in the Catalytic One-Pot Synthesis of Flavonoids and Chromones. Retrieved from [Link]
-
(2023, March 31). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. MDPI. Retrieved from [Link]
-
Green Chemistry and Engineering Metrics. American Chemical Society. (n.d.). Retrieved from [Link]
-
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH. (n.d.). Retrieved from [Link]
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Green chemistry metrics. Wikipedia. (n.d.). Retrieved from [Link]
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(2022, June 28). Green Chemistry Metrics, A Review. MDPI. Retrieved from [Link]
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Green Chemistry Metrics. OUCI. (n.d.). Retrieved from [Link]
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(2022, December 30). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. Retrieved from [Link]
-
3-Formyl-6-methylchromone. PubChem - NIH. (n.d.). Retrieved from [Link]
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(2022, December 30). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. PMC. Retrieved from [Link]
-
1 H NMR spectrum of 3-formyl 6-methylchromone. ResearchGate. (n.d.). Retrieved from [Link]
-
Three-component reaction of 3-formyl-6-methylchromone, butylamine and diethyl phosphite. (n.d.). Retrieved from [Link]
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(2024, March 27). 3: Criteria for Selection of the Synthetic Route. Chemistry LibreTexts. Retrieved from [Link]
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Comparison of metrics for different chemistries. ResearchGate. (n.d.). Retrieved from [Link]
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3-Formylchromone - Optional[ATR-IR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]
-
(2021, October 18). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. PMC. Retrieved from [Link]
-
(1997, August 11). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. Retrieved from [Link]
-
(2018, July 24). Using Data Analysis To Evaluate and Compare Chemical Syntheses. ACS Publications. Retrieved from [Link]
-
3-Formyl-6-methylchromone. The NIST WebBook. (n.d.). Retrieved from [Link]
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Evaluation of Effect of Microwave Irradiation on Syntheses and Reactions of Some New 3-Acyl-methylchromones. MDPI. (n.d.). Retrieved from [Link]
-
(1998, March 10). Evaluation of Effect of Microwave Irradiation on Syntheses and Reactions of Some New 3-Acyl-methylchromones. SciSpace. Retrieved from [Link]
-
(2020, November 12). Equivalence Testing for Comparability. BioPharm International. Retrieved from [Link]
-
(2023, January 4). Comparison of the Conventional and Mechanochemical Syntheses of Cyclodextrin Derivatives. PMC. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

